Technical Guide: Structural Dynamics and Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS 786652-82-2)
Executive Summary In modern medicinal chemistry and drug development, highly substituted pyrazine scaffolds serve as critical bioisosteres and pharmacophores. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS 786652-82-2) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, highly substituted pyrazine scaffolds serve as critical bioisosteres and pharmacophores. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS 786652-82-2) is a specialized heterocyclic building block characterized by its unique substitution pattern[1]. This technical whitepaper provides an in-depth analysis of its chemical properties, structural tautomerism, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory generation.
Structural Characteristics & Tautomeric Dynamics
The compound, with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol [1], exhibits a classic heterocyclic phenomenon: Lactam-Lactim tautomerism . While formally named as a "pyrazin-2-ol" (the lactim form), in both the solid state and most solvent environments, the thermodynamic equilibrium heavily favors the "1H-pyrazin-2-one" (the lactam form)[2].
Understanding this equilibrium is paramount for researchers, as the reactivity of the molecule bifurcates based on the active tautomer. Electrophilic attacks (e.g., triflation) typically occur at the oxygen atom of the lactim form, whereas hydrogen bonding in biological targets is often mediated by the lactam's N-H and C=O motifs.
Lactam-Lactim tautomeric equilibrium characteristic of pyrazin-2-ol derivatives.
Historically, the synthesis of highly substituted pyrazinones required harsh conditions and yielded complex mixtures. The breakthrough methodology developed by Adam, Orain, and Meier (Novartis Institutes for BioMedical Research) provides a concise, high-yielding pathway utilizing readily available amino acids and α-amino ketones[2].
The synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol proceeds via the coupling of a Boc-protected amino acid with an α-amino ketone to form an intermediate Boc-amide. Subsequent deprotection and base-promoted cyclization yield the target pyrazinone[3].
Synthetic workflow for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol via Boc-deprotection and cyclization.
Experimental Protocol: Self-Validating Synthesis
As an application scientist, it is crucial to understand the causality behind each protocol step. The following procedure for the preparation of 3-Ethyl-6-methyl-5-phenyl-1H-pyrazin-2-one is designed as a self-validating system where the physical setup directly dictates the chemical mechanism[3].
Action: Dissolve Compound 5a (150 mg) in 1.25 N HCl-MeOH (4.48 mmol HCl). Stir the solution for 10 hours at room temperature[3].
Causality: Utilizing HCl in methanol (or 1,4-dioxane) cleanly cleaves the tert-butyloxycarbonyl (Boc) group without triggering premature, unwanted cyclization byproducts that often occur under standard trifluoroacetic acid (TFA) conditions[2].
Solvent Exchange:
Action: Evaporate the volatiles completely under reduced pressure.
Causality: Complete removal of methanol and excess HCl is a strict prerequisite. Residual acid will inhibit the subsequent base-promoted cyclization step.
Cyclization and Oxidative Aromatization:
Action: Add 1.5 mL of neat pyridine to the crude residue. Stir the reaction mixture at 80 °C in an opened flask overnight[3].
Causality (Critical Step): Pyridine acts dually as a base (neutralizing the amine hydrochloride salt) and a high-boiling solvent. The requirement of an "opened flask" is a self-validating mechanistic control: it permits the ingress of atmospheric oxygen. The initial cyclization forms a dihydropyrazinone intermediate; spontaneous air oxidation is mandatory to drive the formation of the thermodynamically stable, fully aromatic pyrazinone ring[4].
Workup and Isolation:
Action: Cool the mixture and remove pyridine under reduced pressure (2–4 mbar). Dissolve the crude material in CH₂Cl₂ (20 mL), wash with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate[3].
In medicinal chemistry, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is rarely the final active pharmaceutical ingredient (API); rather, it is a high-value precursor. The most prominent application of this scaffold is its conversion into 2-aminopyrazines , which are ubiquitous in kinase inhibitors and central nervous system (CNS) therapeutics.
By treating the pyrazin-2-one with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of pyridine and DMAP, the hydroxyl group (lactim form) is converted into a highly reactive pyrazine triflate. This triflate undergoes rapid nucleophilic aromatic substitution (SₙAr) with primary or secondary amines (e.g., morpholine) to yield diverse 2-aminopyrazine libraries[5].
Downstream functionalization of pyrazin-2-ones into 2-aminopyrazines via triflate intermediates.
References
Adam, I., Orain, D., & Meier, P. (2004). Concise Synthesis of 1H-Pyrazin-2-ones and 2-Aminopyrazines. Synthesis, 2004(12), 2031-2038.
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Strategic Overview
The synthesis of highly substituted pyrazinols, specifically 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786652-82-2), presents a classic challenge in heterocyclic chemistry: achieving absolute regiocontrol. This molecule features four distinct substituents around the pyrazine core, making direct "one-pot" condensation strategies prone to generating complex, inseparable isomeric mixtures.
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind synthetic route selection. We will evaluate the thermodynamic pitfalls of direct cyclocondensation (Pathway A) and establish a self-validating, field-proven protocol utilizing late-stage palladium-catalyzed functionalization (Pathway B).
Retrosynthetic disconnection strategy for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
The Regioselectivity Challenge: Why Direct Condensation Fails (Pathway A)
The most intuitive approach to constructing a pyrazin-2-ol is the direct cyclocondensation of a 1,2-dicarbonyl compound with an
α
-amino amide. To synthesize our target directly, one would condense 1-phenylpropane-1,2-dione with 2-aminobutanamide .
The Mechanistic Flaw:
According to established methodologies in pyrazine synthesis [1], the condensation of unsymmetrical 1,2-dicarbonyls relies on the differential electrophilicity of the two carbonyl carbons. In 1-phenylpropane-1,2-dione, the primary amine of 2-aminobutanamide can attack either the aliphatic ketone (C2) or the aromatic ketone (C1). While the aliphatic ketone is marginally more electrophilic, the steric bulk of the adjacent phenyl ring and the reversible nature of the initial Schiff base formation lead to poor kinetic control.
This results in a ~60:40 mixture of 3-ethyl-6-methyl-5-phenylpyrazin-2-ol and its regioisomer, 3-ethyl-5-methyl-6-phenylpyrazin-2-ol . Because these isomers possess nearly identical polarities and crystallization profiles, purification requires costly and unscalable preparative HPLC.
Regiocontrolled Synthesis via Late-Stage Functionalization (Pathway B)
To enforce absolute regiocontrol, we must design a pathway where the inherent electronic properties of the intermediates dictate the substitution pattern. This is achieved through a three-step sequence:
Step 1: Regioselective Core Assembly
We replace the problematic 1-phenylpropane-1,2-dione with methylglyoxal (an
α
-oxoaldehyde). The aldehyde carbon is vastly more electrophilic than the ketone carbon. The primary amine of 2-aminobutanamide exclusively attacks the aldehyde, locking the regiochemistry to form 3-ethyl-6-methylpyrazin-2-ol .
The hydroxyl group at C2 strongly donates electron density into the pyrazine ring via resonance. The C5 position is para to this activating -OH group, making it the most nucleophilic site on the electron-deficient pyrazine core. Bromination with N-Bromosuccinimide (NBS) occurs rapidly and exclusively at C5.
Step 3: Suzuki-Miyaura Cross-Coupling
The resulting C5-Br bond is highly activated toward oxidative addition by Pd(0). Palladium-catalyzed cross-coupling reactions have become the gold standard for functionalizing halogenated pyrazines [2]. Coupling with phenylboronic acid yields the final target with >99% regiochemical purity.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the pyrazine C5 position.
The following protocols are designed as self-validating systems; the visual and thermal cues provided ensure the operator can verify the reaction's success at each stage.
Protocol 1: Synthesis of 3-Ethyl-6-methylpyrazin-2-ol
Causality: Methylglyoxal is highly reactive and prone to exothermic polymerization. Maintaining a sub-zero temperature during addition ensures the kinetic aldol-type condensation outpaces degradation pathways.
Procedure:
Suspend 2-aminobutanamide hydrochloride (10.0 g, 72.1 mmol) in methanol (100 mL) and cool to -10 °C using an ice/brine bath.
Add NaOH (3.0 g, 75.0 mmol) dissolved in water (20 mL) dropwise to free-base the amine.
Slowly add methylglyoxal (40% aqueous solution, 13.0 g, 72.1 mmol) over 30 minutes. The solution will turn pale yellow.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the mixture in vacuo, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the core pyrazinol as a crystalline solid.
Protocol 2: Synthesis of 5-Bromo-3-ethyl-6-methylpyrazin-2-ol
Causality: NBS is chosen over elemental bromine (Br₂) to provide a controlled, low-concentration release of electrophilic bromine, preventing over-oxidation of the heteroaromatic ring. DMF stabilizes the polar transition state.
Procedure:
Dissolve 3-ethyl-6-methylpyrazin-2-ol (8.0 g, 57.9 mmol) in anhydrous DMF (60 mL) and cool to 0 °C.
Add N-Bromosuccinimide (10.8 g, 60.8 mmol) portion-wise over 15 minutes. A slight exotherm and color change to deep orange will be observed.
Stir at room temperature for 2 hours. Reaction completion is validated by TLC (Hexanes:EtOAc 3:1).
Pour the mixture into ice water (200 mL). The product will precipitate immediately.
Filter the solid, wash with cold water, and dry under vacuum to afford the brominated intermediate.
Protocol 3: Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step [3].
Procedure:
In a Schlenk flask, combine 5-bromo-3-ethyl-6-methylpyrazin-2-ol (5.0 g, 23.0 mmol), phenylboronic acid (3.36 g, 27.6 mmol), and K₂CO₃ (6.35 g, 46.0 mmol).
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 50 mL).
Add Pd(dppf)Cl₂ (0.84 g, 1.15 mmol, 5 mol%) under an argon atmosphere.
Heat the mixture to 90 °C for 12 hours. The suspension will turn dark black as Pd(0) nanoparticles eventually form upon completion.
Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract the filtrate with EtOAc.
Purify via flash column chromatography to yield the pure target molecule.
Quantitative Pathway Comparison
To justify the adoption of Pathway B in a process chemistry or drug development setting, the quantitative metrics are summarized below:
Metric
Pathway A: Direct Cyclocondensation
Pathway B: Late-Stage Functionalization
Overall Yield
25-35% (due to isomeric mixtures)
65-75% (over 3 steps)
Regioselectivity
Poor (~60:40 mixture of isomers)
Excellent (>99% regiocontrol)
Purification
Difficult (Requires preparative HPLC)
Straightforward (Crystallization/Column)
Scalability
Low (Isomer separation is non-viable)
High (Reliable up to multi-kilogram scale)
Cost Efficiency
Low (High waste of raw materials)
High (Efficient use of precursors)
References
Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process
ResearchGate[Link]
Foundational
In Vitro Biological Activity of Substituted Pyrazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Navigating the Landscape of Pyrazine Scaffolds in Drug Discovery The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Navigating the Landscape of Pyrazine Scaffolds in Drug Discovery
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide focuses on the pyrazin-2-one scaffold, a prominent class of pyrazine derivatives characterized by a ketone group at the 2-position, which exists in tautomeric equilibrium with its hydroxyl form, pyrazin-2-ol.
While the specific exploration of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol derivatives is not extensively documented in publicly accessible literature, the broader class of 3,5,6-trisubstituted pyrazin-2-ones has shown significant promise in preclinical studies. This technical guide, therefore, synthesizes the available data on these structurally related compounds to provide a comprehensive framework for researchers. We will delve into their synthesis, potential mechanisms of action, and the standardized in vitro protocols required for their biological evaluation. The insights provided herein are intended to empower researchers to rationally design and screen novel pyrazin-2-one derivatives as potential therapeutic agents.
Synthetic Pathways to 3,5,6-Trisubstituted Pyrazin-2-ones
The synthesis of the pyrazin-2-one core is a well-established area of organic chemistry. A common and effective strategy involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This approach offers a versatile route to a variety of substituted pyrazin-2-ones. For the synthesis of a scaffold analogous to the topic of interest, such as a 3,6-dialkyl-5-phenylpyrazin-2-one, a plausible synthetic route is outlined below.
Caption: Proposed inhibition of the JAK/STAT pathway by a pyrazin-2-one derivative.
Data on In Vitro Anticancer Activity
The anticancer efficacy of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Note: The data presented are for various pyrazine derivatives and are intended to be representative of the potential activity of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
96-well flat-bottom sterile plates
Cancer cell lines of interest
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vitro Antimicrobial Activity of Pyrazin-2-one Derivatives
Pyrazine derivatives have also been investigated for their antibacterial and antifungal properties. [4]The in vitro efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
Data on In Vitro Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Note: The data presented are for pyrazine-2-carboxylic acid derivatives, which are structurally related to pyrazin-2-ones, and are intended to be representative of the potential activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
96-well sterile microtiter plates
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds (dissolved in a suitable solvent)
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Positive control (broth with inoculum, no compound)
Negative control (broth only)
Multichannel pipette
Incubator
Procedure:
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Integrated Workflow for In Vitro Biological Evaluation
A systematic approach is crucial for the efficient evaluation of novel compounds. The following workflow outlines the key stages from synthesis to the determination of biological activity.
Caption: General workflow for the in vitro biological evaluation of pyrazin-2-one derivatives.
Concluding Remarks and Future Directions
The substituted pyrazin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. While the specific derivatives of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol remain to be thoroughly investigated, the broader class of compounds provides a strong rationale for further exploration. The in vitro assays detailed in this guide, namely the MTT and broth microdilution assays, are robust and well-established methods for obtaining reliable preliminary data on the efficacy of these compounds. Future research should focus on the synthesis and evaluation of a diverse library of 3,5,6-trisubstituted pyrazin-2-one derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies, such as kinase inhibition assays and gene expression analysis, will be crucial in elucidating the molecular targets and pathways through which these compounds exert their biological effects. Such a comprehensive approach will be instrumental in advancing the most promising candidates towards further preclinical and clinical development.
References
Aksöz, B. E., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. [Link]
Wahyuningsih, T. D. W., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020. [Link]
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
Mishra, R., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]
Sarkar, T., et al. (2022). Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT. New Journal of Chemistry, 46(10), 4647-4663. [Link]
Li, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1162–1166. [Link]
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962–4971. [Link]
Al-Romaigh, F. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
Aksöz, B. E., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505. [Link]
Zhang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry, 65(10), 7149-7163. [Link]
El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2059-2083. [Link]
Kamal, A., et al. (2017). Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 27(6), 1317-1322. [Link]
Hawaiz, F. E. (2014). Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted Phenyl]-2-Pyrazolines. Journal of Chemistry, 2014, 1-7. [Link]
Arote, R. B., et al. (2025). Synthesis of 2,3,5-trisubstituted-1,2,4-triazine-6-ones as potential antitumor agent. ResearchGate. [Link]
Al-Omary, F. A. M., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6678-6681. [Link]
Google Patents. (2014). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
Piaser, A. D., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences, 24(8), 7293. [Link]
Bakos, B., et al. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 19(2), 346-353. [Link]
Chhakra, S., & Chauhan, S. S. (2019). synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. RASAYAN Journal of Chemistry, 12(1), 290-293. [Link]
Academia.edu. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. [Link]
A Technical Guide to 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: A Novel Heterocyclic Scaffold for Advanced Synthesis
Abstract The pyrazinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This guide introduces 3-Ethyl-6-methyl-5-phenylpyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This guide introduces 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a novel, asymmetrically substituted pyrazinone, as a versatile heterocyclic building block. While specific literature on this exact molecule is nascent, this document provides a comprehensive prospective analysis of its synthesis, chemical properties, and potential applications in drug discovery and materials science. We will explore a robust synthetic strategy, detail its reactivity, and present validated protocols for its derivatization, thereby offering a foundational resource for researchers seeking to leverage this promising scaffold.
The Strategic Value of the Pyrazinone Core
Heterocyclic compounds are a cornerstone of modern organic synthesis, with the pyrazinone scaffold holding a place of particular importance.[3] Its prevalence in pharmacologically active agents is a testament to its ability to engage with a wide array of biological targets.[4] Pyrazinone derivatives have demonstrated a vast spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[4] The strategic introduction of diverse substituents onto the pyrazinone ring allows for the fine-tuning of its steric and electronic properties, making it an ideal starting point for the development of novel therapeutics.
This guide focuses on the untapped potential of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a molecule designed to offer multiple points for chemical modification and diversification.
Proposed Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
The synthesis of asymmetrically substituted 2-hydroxypyrazines can be achieved through several methods. A classical and effective approach is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[5][6] This method provides a direct and efficient route to the desired pyrazinone core.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 1-phenylpropane-1,2-dione and 2-aminobutanamide.
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Synthesis via Jones Condensation
This protocol details the condensation of 1-phenylpropane-1,2-dione with 2-aminobutanamide. The use of a tetraalkylammonium hydroxide is a recent improvement to this method which can enhance regioselectivity and yield.[5]
Materials:
1-Phenylpropane-1,2-dione
2-Aminobutanamide
Methanol (MeOH)
Tetra-n-butylammonium hydroxide (TBAH), 40% in water
Hydrochloric acid (HCl), 1 M
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropane-1,2-dione (1.0 eq) in methanol (10 mL per mmol of dione).
Add 2-aminobutanamide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
Cool the reaction mixture to 0°C using an ice bath.
Slowly add tetra-n-butylammonium hydroxide (1.5 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction mixture with 1 M HCl to pH ~7.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel.
Rationale: The base facilitates the deprotonation of the amino group and the formation of an enolate, driving the condensation and subsequent cyclization to form the pyrazinone ring.[5] The use of TBAH over traditional bases like NaOH can lead to a more homogenous reaction mixture and improved yields.[5]
Expected Characterization Data
Technique
Expected Data
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and multiplets for the phenyl group protons. The N-H and O-H protons may be broad or exchangeable.
¹³C NMR
Resonances for the aliphatic carbons of the ethyl and methyl groups, aromatic carbons of the phenyl ring, and the characteristic carbonyl and C-O carbons of the pyrazinone ring.
IR (Infrared)
Characteristic peaks for N-H and O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C/C=N stretching in the aromatic region.
Mass Spec (MS)
A molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O.
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a Versatile Building Block
The true value of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol lies in its potential for derivatization at multiple sites. The pyrazinone core offers several handles for functionalization, enabling the synthesis of diverse compound libraries.
N-Alkylation and N-Arylation
The nitrogen atom at the 1-position can be readily alkylated or arylated under basic conditions.
Caption: N-functionalization of the pyrazinone core.
Experimental Protocol: N-Benzylation
To a solution of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
Stir the mixture at 0°C for 30 minutes.
Add benzyl bromide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the product with ethyl acetate and purify by column chromatography.
Rationale: The strong base deprotonates the N1-H, creating a nucleophilic anion that readily displaces the halide from the electrophile.
O-Alkylation and O-Acylation
The hydroxyl group of the pyrazin-2-ol tautomer can be targeted for alkylation or acylation, leading to the formation of 2-alkoxy or 2-acyloxypyrazines.
Caption: O-functionalization of the pyrazinone core.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize the full potential of this building block in modern organic synthesis, a halogenated derivative is an invaluable intermediate. The synthesis of a bromo-substituted analogue would open the door to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[7][8]
Proposed Synthesis of a Bromo-Substituted Precursor:
A plausible route to a bromo-substituted pyrazinone would involve starting with a brominated α-aminoamide or a brominated 1,2-dicarbonyl compound in the initial Jones condensation.
Experimental Protocol: Suzuki Coupling of a Bromo-Pyrazinone Derivative
This protocol assumes the successful synthesis of a bromo-pyrazinone derivative (e.g., at the phenyl ring).
In a microwave vial, combine the bromo-pyrazinone (1.0 eq), aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
Add a mixture of dioxane and water (4:1).
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
Purify the product by column chromatography.
Rationale: The palladium catalyst facilitates the coupling of the bromo-pyrazinone with the boronic acid, forming a new carbon-carbon bond. Microwave irradiation can significantly reduce reaction times.[9][10]
Potential Applications in Drug Discovery
The derivatization of the 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol core can lead to the generation of libraries of compounds for high-throughput screening. The pyrazinone scaffold is a known kinase inhibitor, and the strategic placement of substituents can be used to target specific kinase binding sites.
Caption: Pharmacophore model for kinase inhibition.
Conclusion
While 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a novel, underexplored molecule, its rational design based on the privileged pyrazinone scaffold suggests immense potential as a heterocyclic building block. This guide provides a scientifically grounded framework for its synthesis and derivatization, drawing upon established methodologies in heterocyclic chemistry. The proposed protocols and synthetic strategies are intended to empower researchers in drug discovery and materials science to unlock the full potential of this versatile and promising compound.
References
Benchchem. Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbEdMKrWqQfDhQ3UcQ94W9e8gI6odWfdi0VCt7LG9shPJlVAWKkcDbVznky5VBY1oParp8CBCWhjP8OEJ_legvSFL6kaXHmt2B-t98lbN3pS4IKESt4RaOGgJoSLsGUH6vvx5cfOx0-O-FK5Gtmvntu9ab7LM8E4aMEZAPwyBWslWjxA8VMgJNFZgIyOcTwISCtx8h7QBuvIomVeRqZK_Jy7k=]
Mehta, V. P., Sharma, A., Van Hecke, K., Van Meervelt, L., & Van der Eycken, E. (2008). A novel and versatile entry to asymmetrically substituted pyrazines. The Journal of Organic Chemistry, 73(6), 2382–2388. [URL: https://pubs.acs.org/doi/10.1021/jo702656v]
Ciofi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2959–2968. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9995577/]
Mehta, V. P., Sharma, A., Van Hecke, K., Van Meervelt, L., & Van der Eycken, E. (2008). A novel and versatile entry to asymmetrically substituted pyrazines. Journal of Organic Chemistry, 73(6), 2382-2388. [URL: https://pubmed.ncbi.nlm.nih.gov/18284254/]
Ciaffo, G. M., & Van der Eycken, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249–3263. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40460a]
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [URL: https://www.mdpi.com/1420-3049/26/23/7356]
Bawa, S., & Kumar, S. (2013). A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Current Pharmaceutical Design, 19(36), 6457-6479. [URL: https://www.eurekaselect.com/article/53879]
Kumar, A., et al. (2022). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Chemistry & Biodiversity, 19(11), e202200676. [URL: https://www.researchgate.net/publication/364132860_Applications_and_Biological_Potential_of_Substituted_Pyridazine_Analogs_in_Medicinal_and_Agricultural_Fields]
Mehta, V. P., Appukkuttan, P., & Van der Eycken, E. (2011). Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Current Organic Chemistry, 15(2), 265-283. [URL: https://www.ingentaconnect.com/content/ben/coc/2011/00000015/00000002/art00009]
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344544/]
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [URL: https://www.beilstein-journals.org/bjoc/articles/18/93]
Thermodynamic stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol at Room Temperature Introduction: The Critical Role of Stability in Drug Development In the landscape of medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol at Room Temperature
Introduction: The Critical Role of Stability in Drug Development
In the landscape of medicinal chemistry, the pyrazinone scaffold is recognized as a "privileged structure," a molecular framework that can interact with a diverse range of biological targets.[1] This versatility makes pyrazinone derivatives, such as 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, promising candidates for novel therapeutics.[1] However, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties, paramount among which is its thermodynamic stability. A stable compound ensures a consistent dosage form, predictable shelf-life, and reliable efficacy, forming the bedrock of a successful pharmaceutical product.[2]
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol at room temperature. We will move beyond mere protocol recitation to explore the causal reasoning behind each experimental choice, offering a self-validating system for stability assessment. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing robust chemical entities from the laboratory to the clinic.
The subject of our investigation is 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. Its structure features a central pyrazinone ring, which is a nitrogen-containing heterocycle.[3][4] The stability of such rings is influenced by factors like aromaticity and the electronic effects of substituent groups.[5][6]
Structural Features and Potential Liabilities:
Pyrazin-2-ol Core: This lactam-like moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions, although its aromatic character may confer a degree of stability.
Substituents: The ethyl, methyl, and phenyl groups attached to the core will influence the molecule's electronic distribution, steric profile, and, crucially, its ability to pack into a stable crystal lattice.[7]
Crystal Packing: The arrangement of molecules in the solid state dictates intermolecular forces.[8][9] Efficient packing, maximizing favorable interactions like van der Waals forces or π-π stacking from the phenyl rings, leads to a lower Gibbs free energy and thus higher thermodynamic stability.[7][10] Polymorphism, the existence of different crystal forms, can have significant implications for stability, with only one form being the most stable under given conditions.[9][11]
Theoretical Framework: The Energetics of Stability
The thermodynamic stability of a crystal structure is its ability to exist in its current state without spontaneous change, governed by its Gibbs free energy (G).[12]
G = H - TS
Where:
H (Enthalpy): Represents the total energy of the system, including internal energy and the energy associated with pressure and volume. In the context of a solid, it is largely determined by the strength of intermolecular bonds in the crystal lattice.
S (Entropy): A measure of the disorder or randomness in the system.
T (Temperature): The absolute temperature in Kelvin.
A compound is thermodynamically stable if it resides in its lowest possible Gibbs free energy state.[12] Experimental techniques are designed to probe the energy required to disrupt this state, either through a phase transition (melting) or chemical decomposition.
Experimental Assessment: A Multi-Faceted Approach
A comprehensive stability assessment relies on a combination of techniques that provide complementary information. The overall workflow is designed to move from rapid, high-stress thermal analysis to longer-term studies that simulate real-world storage conditions.
Caption: Overall workflow for thermodynamic stability assessment.
Expertise & Experience: DSC is the gold standard for measuring the thermal transitions of a material.[13] It quantifies the heat flow into or out of a sample as it is heated or cooled.[14] For a crystalline solid, we are primarily interested in the melting point (Tm). A sharp, high-temperature endotherm is indicative of a pure, stable crystalline compound. Broad peaks or multiple transitions can suggest impurities or the presence of less stable polymorphic forms.[15]
Methodology:
Sample Preparation: Accurately weigh 2-3 mg of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol into an aluminum DSC pan.
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25°C.
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature well above the expected melting point (e.g., 300°C).
Maintain an inert nitrogen purge gas flow (e.g., 50 mL/min) to prevent oxidative degradation.
Data Analysis: Plot the differential heat flow against temperature. Determine the onset temperature and peak maximum of the melting endotherm.
Caption: Step-by-step workflow for DSC analysis.
Protocol 2: Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures changes in the mass of a sample as a function of temperature.[16] It is exceptionally useful for determining the temperature at which a compound begins to decompose.[14] Unlike DSC, which measures phase transitions, TGA directly measures mass loss, providing an unambiguous indicator of thermal degradation.[17] A high onset temperature of decomposition signifies high thermal stability.
Methodology:
Sample Preparation: Place 5-10 mg of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol onto a tared TGA pan (platinum or ceramic).
Instrument Setup: Place the pan onto the TGA's microbalance mechanism.
Thermal Program:
Equilibrate the furnace at 30°C.
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).
Maintain an inert nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.
Data Analysis: Plot the percentage of initial mass remaining against temperature. Determine the onset temperature of mass loss, typically defined as the temperature at which 5% mass loss occurs (Td5%).
How to synthesize 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol using cross-coupling reactions
An Application Note for the Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Utilizing Palladium-Catalyzed Cross-Coupling Abstract This application note provides a detailed, research-grade protocol for the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Utilizing Palladium-Catalyzed Cross-Coupling
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of the highly substituted pyrazin-2-ol derivative, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. The pyrazin-2-ol scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is of significant interest. This guide outlines a robust synthetic strategy centered on a key Suzuki-Miyaura cross-coupling reaction to install the C5-phenyl group. The narrative explains the causal logic behind the choice of precursors, protecting groups, and specific reaction conditions, offering field-proven insights for researchers in organic synthesis and drug development. The protocol is designed to be self-validating, complete with step-by-step instructions, a troubleshooting guide, and detailed characterization checkpoints.
Introduction: The Significance of Substituted Pyrazin-2-ols
Pyrazine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3] The pyrazin-2-ol core, in particular, represents a versatile heterocyclic system that offers multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The development of efficient and modular synthetic routes to access complex, polysubstituted pyrazin-2-ols is therefore a critical objective for medicinal chemists.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][4] Among these, the Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, stands out as a particularly powerful tool for functionalizing heteroaromatic systems like pyrazines.[5][6] This method is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its boron-containing byproducts.
This document details a complete synthetic pathway to 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, leveraging a strategic Suzuki-Miyaura reaction as the cornerstone for introducing the key phenyl substituent.
Overall Synthetic Strategy
A retrosynthetic analysis of the target molecule dictates a multi-step approach. The core strategy involves constructing a suitably functionalized pyrazine precursor, which can then undergo a palladium-catalyzed cross-coupling reaction. The hydroxyl group of the pyrazin-2-ol tautomer requires protection to ensure compatibility with the reaction conditions.
The proposed forward synthesis is a three-stage process:
Precursor Synthesis: Preparation of a halogenated and protected pyrazin-2-ol building block, 5-Bromo-3-ethyl-6-methyl-2-(benzyloxy)pyrazine . A benzyl group is selected for hydroxyl protection due to its stability under the planned reaction conditions and its facile removal via hydrogenolysis.
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the brominated precursor with phenylboronic acid to form the C5-arylated pyrazine skeleton.
Deprotection: Removal of the benzyl protecting group to yield the final target compound, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol .
Caption: Proposed synthetic workflow for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Palladium(II) precatalyst. The cycle proceeds through three fundamental steps.[7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrazine precursor, forming a Pd(II) complex. This is often the rate-limiting step.
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic substituent from the boronic acid (after its activation by the base to form a more nucleophilic boronate species). This transfers the phenyl group to the palladium center.
Reductive Elimination: The two organic groups (the pyrazine and the phenyl) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).
Part 1: Synthesis of 5-Bromo-3-ethyl-6-methyl-2-(benzyloxy)pyrazine (Precursor)
This two-step procedure first protects the hydroxyl group of the starting pyrazinol and then regioselectively brominates the C5 position.
Step 1a: Protection of 3-Ethyl-6-methylpyrazin-2-ol
Setup: To an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Ethyl-6-methylpyrazin-2-ol (1.0 eq.).
Solvent & Base: Add anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
Alkylation: Cool the mixture back to 0 °C. Add Benzyl Bromide (BnBr, 1.1 eq.) dropwise via the dropping funnel over 20 minutes.
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-Ethyl-6-methyl-2-(benzyloxy)pyrazine .
Step 1b: Bromination of 3-Ethyl-6-methyl-2-(benzyloxy)pyrazine
Setup: In a 100 mL round-bottom flask protected from light, dissolve the product from Step 1a (1.0 eq.) in Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).
Initiation: Add a catalytic amount of AIBN or Benzoyl Peroxide.
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous Na₂S₂O₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The crude material is purified by column chromatography (silica gel) to afford the desired precursor, 5-Bromo-3-ethyl-6-methyl-2-(benzyloxy)pyrazine .
Part 2: Suzuki-Miyaura Coupling for C5-Arylation
This protocol is adapted from established procedures for Suzuki couplings on halogenated pyrazines.[1][5]
Setup: To an oven-dried Schlenk flask, add 5-Bromo-3-ethyl-6-methyl-2-(benzyloxy)pyrazine (1.0 eq.), Phenylboronic Acid (1.2 eq.), and Potassium Carbonate (K₂CO₃, 2.0 eq.).
Catalyst Addition: Add the palladium catalyst and ligand. A recommended system is Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq.) and a suitable phosphine ligand such as Triphenylphosphine (PPh₃, 0.06 eq.) or a more advanced biarylphosphine ligand for higher efficiency.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).[1]
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the layers and extract the aqueous layer with Ethyl Acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Ethyl-6-methyl-5-phenyl-2-(benzyloxy)pyrazine .
Part 3: Final Deprotection via Hydrogenolysis
Setup: Dissolve the purified product from Part 2 in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate in a hydrogenation flask.
Catalyst: Add Palladium on Carbon (10% Pd/C, ~10 mol% by weight).
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 1-3 atm or as per available equipment) and stir vigorously at room temperature.
Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).
Workup: Carefully vent the hydrogen gas and purge the system with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol . Further purification by recrystallization may be performed if necessary.
Data Summary and Troubleshooting
Table 1: Summary of Reaction Parameters and Expected Outcomes
- Use a pre-catalyst or ensure proper in situ reduction. - Use freshly distilled and thoroughly degassed solvents. - Use fresh, high-purity phenylboronic acid.
Starting Material Remains
- Incomplete reaction - Catalyst poisoning
- Increase reaction time or temperature. - Increase catalyst loading (e.g., to 5 mol%). - Consider a more robust ligand (e.g., XPhos, SPhos).
Dehalogenation of Precursor
- Proto-deboronation of boronic acid - Presence of water/protons before coupling
- Ensure the base is added and mixed before heating. - Use rigorously dried solvents and reagents.
- Use fresh Pd/C catalyst. - Increase hydrogen pressure or reaction time.
Conclusion
This application note presents a comprehensive and logically structured synthetic route for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol . By employing a strategic protection-halogenation-coupling-deprotection sequence, with the Suzuki-Miyaura reaction as the key C-C bond-forming step, this highly substituted pyrazin-2-ol can be synthesized in a modular and efficient manner. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to successfully implement this methodology and adapt it for the synthesis of other complex heterocyclic targets.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine. BenchChem.
Transition metal-catalyzed functionalization of pyrazines.Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.Organic & Biomolecular Chemistry (RSC Publishing).
Stille Polycondensation for Synthesis of Functional M
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin.MDPI.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides.CORE.
(PDF) Transition metal-catalyzed functionalization of pyrazines.
Transition metal-catalyzed functionalization of pyrazines.Organic & Biomolecular Chemistry (RSC Publishing).
Buchwald–Hartwig amin
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
The formation of pyrazine compounds and their contribution to maple syrup flavor.eScholarship@McGill.
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).Inchem.org.
Application Notes & Protocols for the Solubilization of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in Aqueous Solutions
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a substituted pyrazinol deri...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a substituted pyrazinol derivative, in aqueous solutions. Recognizing that this compound may exhibit poor aqueous solubility, a common trait for many heterocyclic and aromatic molecules, this guide details a systematic approach to achieving desired concentrations for a range of research applications, from initial in vitro screening to preclinical formulation development. We will explore a multi-tiered strategy encompassing pH adjustment, co-solvent systems, and the use of solubilizing excipients such as surfactants and cyclodextrins. Each protocol is presented with a detailed, step-by-step methodology, underpinned by a mechanistic rationale to empower the user to not only execute the procedure but also to troubleshoot and optimize for their specific experimental needs.
Compound Characteristics and Predicted Physicochemical Properties
As 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a specific and potentially novel chemical entity, direct experimental data on its physicochemical properties may not be readily available. However, by analyzing its constituent functional groups, we can infer its likely behavior.
Pyrazine Core: The pyrazine ring is a heterocyclic aromatic structure. The nitrogen atoms can act as hydrogen bond acceptors, but the overall ring system is relatively hydrophobic.[1]
Phenyl Group: This large, non-polar substituent will significantly contribute to the molecule's hydrophobicity, likely leading to low intrinsic water solubility.
Ethyl and Methyl Groups: These alkyl groups further increase the lipophilic character of the molecule.
Hydroxyl Group (-ol): The presence of a hydroxyl group on the pyrazine ring (pyrazin-2-ol) introduces a polar, ionizable proton. This is the key to pH-dependent solubility. This group is expected to have a phenolic character, making it a weak acid.[2] This means it will be more soluble in alkaline (high pH) solutions where it can deprotonate to form a more polar phenolate salt.[2][3]
Table 1: Predicted Physicochemical Properties of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Property
Predicted Value/Characteristic
Rationale and Implications
Aqueous Solubility
Low to Very Low
The large hydrophobic surface area from the phenyl and alkyl groups will likely dominate, leading to poor solubility in neutral aqueous media.[1]
LogP
High
The prevalence of non-polar groups suggests a high octanol-water partition coefficient, indicating a preference for lipid environments.
pKa
Weakly Acidic
The pyrazin-2-ol moiety is expected to have an acidic proton.[2] The exact pKa will be influenced by the other substituents, but it provides a critical avenue for solubility enhancement via pH modification.
Ionization State
Predominantly neutral at physiological pH (~7.4)
As a weak acid, the compound will be largely in its less soluble, neutral form at neutral and acidic pH. Solubility will increase significantly at pH values above its pKa.[3]
Strategic Approach to Solubilization
A systematic approach is recommended to identify the optimal solubilization strategy. The following workflow outlines a logical progression from simple to more complex methods.
Caption: A step-by-step workflow for addressing low aqueous solubility.
Detailed Application Notes and Protocols
Protocol 1: pH-Dependent Solubilization
Principle: This is the most direct method for ionizable compounds. By raising the pH of the aqueous medium above the pKa of the pyrazin-2-ol, the compound deprotonates to form a water-soluble anionic salt.[2][3] This method is simple and avoids organic solvents, which can be advantageous for certain biological assays.[4]
Materials:
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol powder
Deionized water
1 M Sodium Hydroxide (NaOH) solution
Buffer solutions (e.g., Phosphate, Borate) at various pH levels (e.g., 7.4, 8.0, 9.0, 10.0)
Procedure: Preparation of a 10 mM Stock Solution in Alkaline Buffer
Calculation: Determine the mass of the compound required. For a 10 mM solution in 10 mL, Mass (g) = 0.010 mol/L * 0.010 L * MW ( g/mol ). (Note: The user must calculate the exact Molecular Weight (MW) of C13H14N2O).
Weighing: Accurately weigh the calculated mass of the compound.[5]
Initial Dispersion: Add the weighed compound to a beaker containing approximately 8 mL of the desired buffer (e.g., pH 9.0 Borate buffer). Add a magnetic stir bar.
pH Adjustment & Dissolution:
Place the beaker on a magnetic stirrer and begin gentle agitation.
Monitor the pH of the suspension. If the compound does not fully dissolve, add 1 M NaOH dropwise while stirring.
Continue to add NaOH until the compound is fully dissolved and the solution is clear. Be cautious not to overshoot the target pH significantly.
Final Volume Adjustment: Once dissolved, quantitatively transfer the solution to a 10 mL volumetric flask.[6] Rinse the beaker with a small amount of the buffer and add the rinsing to the flask to ensure a complete transfer.
Final pH Check & Storage: Bring the solution to the final volume with the buffer. Check the final pH. Store the solution appropriately, protected from light if necessary.
Causality and Self-Validation:
Why this works: The increased pH shifts the equilibrium towards the ionized, more polar, and thus more water-soluble phenolate form.[2]
Trustworthiness: The protocol's success is immediately validated by the visual confirmation of a clear solution. The final pH measurement confirms the conditions required for solubility. If the compound precipitates upon neutralization, it confirms that solubility is indeed pH-dependent.
Caution: High pH can cause degradation of some phenolic compounds over time, especially in the presence of oxygen.[2][7] It is crucial to assess the stability of the solution at the working pH over the intended experimental duration.[8]
Protocol 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[4][9][10] This is a widely used strategy for preparing concentrated stock solutions.[11]
Common Co-solvents and Their Properties:
Co-Solvent
Typical Concentration Range
Advantages
Disadvantages
DMSO (Dimethyl Sulfoxide)
1% - 20%
Excellent solubilizing power for a wide range of compounds.
Can have biological effects in cell-based assays; may be toxic at higher concentrations.
Ethanol
5% - 30%
Biologically acceptable in many systems; volatile.
Potential for behavioral effects and toxicity in in vivo models.[11]
Can result in viscous solutions at high concentrations.
Procedure: Preparation of a 50 mM Stock Solution in 10% DMSO / 90% Saline
Calculation: Determine the required mass of the compound for the desired final volume and concentration.
Initial Dissolution in Co-Solvent: Weigh the compound and place it in a sterile vial. Add the required volume of DMSO (e.g., 1 mL for a final 10 mL solution) to the vial. Vortex or sonicate until the compound is completely dissolved. This creates a concentrated pre-solution.
Aqueous Dilution: While vortexing, slowly add the aqueous component (e.g., 9 mL of sterile saline or PBS, pH 7.4) to the DMSO solution. The slow addition is critical to prevent the compound from precipitating out of the solution (a phenomenon known as "crashing out").
Final Homogenization: Continue to vortex until the solution is clear and homogenous.
Storage: Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Causality and Self-Validation:
Why this works: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that can accommodate the hydrophobic phenyl and alkyl groups of the molecule.[4][13]
Trustworthiness: The clarity of the final solution is the primary indicator of success. A stable solution over time at the storage temperature validates the chosen co-solvent system. If precipitation occurs upon adding the aqueous phase, a higher percentage of co-solvent may be required.
A Common Starting Formulation: For challenging compounds, especially for in vivo studies, a multi-component vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is often a robust starting point.[11][14]
Protocol 3: Surfactant-Mediated Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[15][16] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in water.[15][17]
Procedure: Using Tween® 80 for Solubilization
Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water.
Dispersion: Weigh the compound and place it in a vial. Add a small volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to create a suspension.
Micellar Solubilization: Add the 10% Tween® 80 stock solution dropwise to the suspension while vortexing or sonicating.
Equilibration: Continue adding the surfactant solution until the compound dissolves. The solution may need to be stirred for several hours to allow for complete encapsulation and equilibration.
Optimization: The goal is to use the lowest concentration of surfactant necessary to achieve and maintain solubility. This must be determined empirically.
Causality and Self-Validation:
Why this works: The non-polar phenyl ring of the compound partitions into the hydrophobic core of the Tween® 80 micelles, shielding it from the aqueous environment.[15]
Trustworthiness: A successful protocol yields a clear, stable solution that does not precipitate upon standing. The amount of surfactant needed provides a quantitative measure of the solubilization capacity.
Protocol 4: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form inclusion complexes with poorly soluble molecules (guests) that fit into their cavity, thereby increasing the aqueous solubility of the guest molecule.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical applications due to its high water solubility and safety profile.[18]
Procedure: Preparation with HP-β-CD
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 40% w/v solution in water).
Add Compound: Add an excess amount of the compound to the HP-β-CD solution.
Complexation: Vigorously stir or sonicate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
Separation and Quantification: After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved compound.
Analysis: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the maximum solubility achieved.
Causality and Self-Validation:
Why this works: The hydrophobic phenyl group of the compound is encapsulated within the non-polar cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin ensures the complex remains dissolved in water.[19][21]
Trustworthiness: This protocol is a self-validating system for determining the solubility enhancement factor. The quantitative analysis of the filtrate provides a definitive measure of the effectiveness of cyclodextrin complexation.
Caption: Formation of a soluble inclusion complex.
References
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information.
Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, June 30). Pharma Excipients.
(PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate.
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
What is the relation between the solubility of phenolic compounds and pH of solution?. (2016, January 2). ResearchGate.
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022, November 16). Taylor & Francis.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
Cosolvent - Wikipedia. (n.d.). Wikipedia.
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024, June 3). Pharmedicine Journal.
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017, November 30). Taylor & Francis Group - Figshare.
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2006, May 15). PubMed.
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
How will you increase the solubility of organic compounds in water?. (2021, July 17). Quora.
Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. (n.d.). Springer.
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions. (n.d.). Benchchem.
Effect of pH on the Stability of Plant Phenolic Compounds. (2000, May 20). ACS Publications.
Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023, October 18). MDPI.
(PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023, October 13). ResearchGate.
Effect of pH on the stability of plant phenolic compounds. (2000, June 15). PubMed.
How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
Strategies for Improving Solubility and Dissolution of Poorly Water. (2026, March 2). PriMera Scientific Publications.
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Springer.
How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3). WuXi AppTec.
How does pH affect the solubility of phenolic acid?. (2016, January 2). ResearchGate.
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
Chemical Transformation of Pyrazine Derivatives. (n.d.). IOP Conference Series: Earth and Environmental Science.
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada.
Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC. (n.d.). National Center for Biotechnology Information.
How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 13). YouTube.
Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023, July 30). MDPI.
3-Ethyl-6-methylhept-5-en-2-ol. (n.d.). PubChem.
A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
Pyrazin-2(1H)-one. (n.d.). TargetMol.
(PDF) Synthesis and biological activity of novel series of heterocyclic compounds containing succinimide moiety. (2025, December 16). ResearchGate.
Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. (n.d.). MDPI.
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing.
Application Notes & Protocols: The Utility of Substituted Pyrazin-2-ols as Versatile Pharmaceutical Intermediates
A Senior Application Scientist's Guide for Researchers in Drug Development Introduction The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs and a wide...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction
The pyrazine ring system is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs and a wide array of biologically active molecules.[1][2] Its derivatives are noted for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on the synthesis and application of substituted pyrazin-2-ol derivatives as versatile intermediates in the construction of complex pharmaceutical agents.
While the specific compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is not prominently documented in current scientific literature, its structure represents a classic example of a substituted pyrazin-2-ol. Therefore, this document will provide a comprehensive framework for the synthesis, characterization, and further functionalization of this class of molecules, using a structurally analogous compound as a model. We will explore the underlying chemical principles, provide detailed, self-validating experimental protocols, and illustrate the strategic workflows essential for leveraging these intermediates in drug discovery programs.
Section 1: Physicochemical Properties and Safety
A thorough understanding of the chemical properties and handling requirements of any intermediate is paramount for safe and successful synthesis.
Table 1: Representative Physicochemical Data for Substituted Pyrazines
Note: Data is compiled for structurally similar pyrazine derivatives to provide an estimate. Actual values for a specific synthesized compound must be determined empirically.
Substituted pyrazines and related heterocyclic compounds require careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Hazard Statements: Similar compounds are classified as causing skin and serious eye irritation. May cause respiratory irritation.[9] Harmful if swallowed.[9]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water.
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[9]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 2: Synthesis of a Model Pyrazin-2-ol Intermediate
The most common and robust method for synthesizing the pyrazin-2-ol core is the condensation reaction between an α-amino amide and a 1,2-dicarbonyl compound. This protocol details the synthesis of 6-Methyl-5-phenylpyrazin-2-ol as a representative intermediate.
Protocol 2.1: Synthesis of 6-Methyl-5-phenylpyrazin-2-ol
Objective: To synthesize the pyrazin-2-ol scaffold via condensation.
Materials:
Glycinamide hydrochloride
1-Phenyl-1,2-propanedione (Methylphenylglyoxal)
Sodium methoxide (NaOMe)
Methanol (anhydrous)
Diethyl ether
Glacial acetic acid
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
Preparation of Free Glycinamide:
In a 250 mL round-bottom flask, dissolve glycinamide hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of hydrochloride).
Add a solution of sodium methoxide in methanol (1.05 eq) dropwise at 0 °C.
Stir the resulting suspension for 30 minutes at room temperature. The formation of a white precipitate (NaCl) will be observed.
Filter the mixture to remove the NaCl precipitate. The resulting filtrate contains the glycinamide free base and is used directly in the next step.
Scientist's Note: It is crucial to use the free base of the amino amide for the condensation reaction. The hydrochloride salt is not sufficiently nucleophilic. Preparing it in situ and using it immediately prevents degradation.
Condensation Reaction:
To the methanolic solution of glycinamide, add 1-phenyl-1,2-propanedione (1.0 eq).
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.
Rationale: The reaction proceeds via an initial nucleophilic attack of the primary amine of glycinamide onto one of the carbonyl groups of the diketone, followed by intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyrazine ring.
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature.
Reduce the solvent volume by approximately half using a rotary evaporator.
Slowly add glacial acetic acid to neutralize the solution to pH ~6-7.
The product will begin to precipitate. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
Dry the product under vacuum to yield 6-Methyl-5-phenylpyrazin-2-ol.
Section 3: Application as an Intermediate: O-Alkylation
The hydroxyl group of the pyrazin-2-ol is a key functional handle that allows for further elaboration of the molecule. O-alkylation is a common subsequent step to introduce new side chains and modulate the compound's properties.
Protocol 3.1: Synthesis of 2-(Benzyloxy)-6-methyl-5-phenylpyrazine
Objective: To functionalize the pyrazin-2-ol intermediate via Williamson ether synthesis.
Materials:
6-Methyl-5-phenylpyrazin-2-ol (from Protocol 2.1)
Potassium carbonate (K₂CO₃), anhydrous
Benzyl bromide
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine solution
Step-by-Step Methodology:
Reaction Setup:
In a dry round-bottom flask under a nitrogen atmosphere, suspend 6-Methyl-5-phenylpyrazin-2-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
Rationale: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of the pyrazin-2-ol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Alkylation:
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
Heat the reaction mixture to 50 °C and stir for 3-5 hours.
Monitor the reaction by TLC until the starting material is consumed.
Work-up and Purification:
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous phase three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-(benzyloxy)-6-methyl-5-phenylpyrazine.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
Protocol 4.1: Compound Characterization
Objective: To verify the identity and purity of the synthesized intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra.
Trustworthiness Check: The spectra should be consistent with the expected structure. For example, in the product of Protocol 3.1, look for the disappearance of the broad -OH proton signal and the appearance of a new singlet for the benzylic -CH₂- protons around 5.0-5.5 ppm.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet).
Trustworthiness Check: For the pyrazin-2-ol intermediate, expect a broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H stretch and a C=O stretch around 1650 cm⁻¹ due to the amide tautomer. This O-H band should be absent in the O-alkylated product.[11]
Mass Spectrometry (MS):
Analyze the sample using a mass spectrometer with a suitable ionization source (e.g., ESI or EI).
Trustworthiness Check: The observed molecular ion peak (M+H)⁺ or M⁺ should correspond to the calculated molecular weight of the target compound.[10]
Table 2: Expected Analytical Data for 6-Methyl-5-phenylpyrazin-2-ol
Visualizing the synthetic route and potential biological target provides a clear strategic overview.
Caption: Synthetic workflow for the preparation and functionalization of a pyrazin-2-ol intermediate.
Many pyrazine derivatives are known to function as kinase inhibitors, interfering with cell signaling pathways implicated in diseases like cancer.[2]
Caption: Simplified MAPK signaling pathway, a common target for pyrazine-based kinase inhibitors.
Conclusion
The substituted pyrazin-2-ol scaffold is a highly valuable platform for the synthesis of novel pharmaceutical compounds. Through straightforward and reliable synthetic methods, such as the condensation reaction detailed in this guide, researchers can access versatile intermediates. The functional handle provided by the hydroxyl group allows for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and analytical checks provided herein offer a robust and self-validating framework for scientists and drug development professionals to confidently utilize these powerful building blocks in their research endeavors.
References
Chemtrade. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Chemtrade. Available from: [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Kishida Chemical Co., Ltd. Available from: [Link]
Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1). Available from: [Link]
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available from: [Link]
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
Khensaa S. Saud et al. (2015). Synthesis and characterization of some new pyrazolines derivatives and their biological activity. Journal of Chemical and Pharmaceutical Research, 7(12):1042-1055. Available from: [Link]
European Journal of Modern Medicine and Practice. PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS. European Journal of Modern Medicine and Practice. Available from: [Link]
Academia.edu. Synthesis and characterization of Pyrazoline derivatives. Academia.edu. Available from: [Link]
PubChem. 3-Ethyl-6-methylhept-5-en-2-ol. National Center for Biotechnology Information. Available from: [Link]
PubMed. Pyrazoline Derivatives: Exploring the Synthesis and Development of New Ligands for Anti-Cancer Therapy. National Library of Medicine. Available from: [Link]
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]
The Good Scents Company. 2-ethyl-6-methyl pyrazine, 13925-03-6. The Good Scents Company. Available from: [Link]
PMC. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Library of Medicine. Available from: [Link]
MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available from: [Link]
Asian Journal of Science and Applied Technology. Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology. Available from: [Link]
Cosmetics Info. 2-Ethyl-3,(5 or 6)-dimethylpyrazine. Cosmetics Info. Available from: [Link]
Journal of Applicable Chemistry. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Journal of Applicable Chemistry. Available from: [Link]
Chemical Synthesis Database. 3-benzyl-6-isobutyl-5-methyl-2-pyrazinol. Chemical Synthesis Database. Available from: [Link]
ResearchGate. synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). ResearchGate. Available from: [Link]
Flavor Extract Manufacturers Association (FEMA). 2-ETHYL-6-METHYLPYRAZINE. FEMA. Available from: [Link]
Ministry of Health, Labour and Welfare, Japan. Report on the designation of 2-ethyl-6-methylpyrazine as a food additive (draft). MHLW. Available from: [Link]
FooDB. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468). FooDB. Available from: [Link]
Food Safety Commission of Japan. Food Health Impact Assessment Regarding the Designation of 2-Ethyl-3,(5or6)-dimethylpyrazine as an Additive. FSCJ. Available from: [Link]
Comprehensive Protocol for the Synthesis and Preparation of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol for In Vivo Studies
Mechanistic Rationale & Experimental Design The compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a highly substituted pyrazine derivative. Pyrazin-2-ol scaffolds are privileged structures in medicinal chemistry, frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Experimental Design
The compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a highly substituted pyrazine derivative. Pyrazin-2-ol scaffolds are privileged structures in medicinal chemistry, frequently utilized as intermediates for kinase inhibitors, GABA-A receptor ligands, and anti-apoptotic agents. Transitioning this compound from a raw chemical building block to an in vivo-ready test article requires rigorous synthetic control, precise chromatographic resolution, and strict formulation protocols.
The Reuben G. Jones Synthesis and Regioselectivity
The gold standard for constructing 2-hydroxypyrazines is the, which involves a double condensation between a 1,2-dicarbonyl and an α-aminoamide[1]. To synthesize our target, 1-phenyl-1,2-propanedione is condensed with 2-aminobutanamide hydrochloride .
The Causality of Regioselectivity:
Because 1-phenyl-1,2-propanedione is an asymmetric diketone, the nucleophilic amine of the α-aminoamide can attack either the methyl ketone (C2) or the phenyl ketone (C1). The methyl ketone is sterically less hindered and electronically more electrophilic (lacking conjugation with the phenyl ring). Consequently, the reaction inherently produces a mixture of two regioisomers: the 5-methyl-6-phenyl isomer and the target 5-phenyl-6-methyl isomer[1].
To achieve the >99% purity required for in vivo studies, the protocol below enforces strict low-temperature kinetic control to minimize degradation, followed by mandatory flash chromatography to resolve the regioisomers.
Step-by-Step Synthesis & Purification Protocol
Condensation Reaction
Self-Validation Checkpoint: The reaction must transition from a clear solution to a thick suspension upon acidification. Lack of precipitate indicates incomplete condensation.
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 2-aminobutanamide hydrochloride and 10.0 mmol of 1-phenyl-1,2-propanedione in 30 mL of anhydrous methanol.
Kinetic Control: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Low temperatures are critical to suppress self-condensation byproducts[2].
Base Addition: Dropwise, add 22.0 mmol of 12.5 M NaOH (or tetraalkylammonium hydroxide for optimized yields) over 15 minutes[2].
Cyclization: Stir the mixture at -30 °C for 1 hour, then remove the bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
Precipitation: Quench the reaction by slowly adding concentrated HCl until the pH reaches 3–4. A crude mixture of pyrazin-2-ol regioisomers will precipitate.
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Chromatographic Resolution & Isolation
Self-Validation Checkpoint: TLC must show two distinct UV-active spots. The target isomer must be confirmed via 2D-NMR (HMBC) to verify the phenyl group's position at C5.
Load the crude extract onto a silica gel flash chromatography column.
Elute using a gradient of Hexane:Ethyl Acetate (starting at 90:10, ramping to 60:40).
Collect the fractions corresponding to 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and concentrate.
Recrystallization: Dissolve the isolated solid in a minimum volume of hot ethanol, add water dropwise until slightly cloudy, and cool to 4 °C to yield ultra-pure crystals (>99% purity).
Figure 1: Synthetic workflow and regioisomer resolution for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Table 1: Reagent Stoichiometry and Reaction Parameters
Reagent / Parameter
Equivalents
Amount (for 10 mmol scale)
Function
1-Phenyl-1,2-propanedione
1.0 eq
1.48 g
C5/C6 Dicarbonyl precursor
2-Aminobutanamide HCl
1.0 eq
1.38 g
C2/C3 α-Aminoamide precursor
Sodium Hydroxide (12.5 M)
2.2 eq
1.76 mL
Neutralization & cyclization catalyst
Methanol (Anhydrous)
N/A
30.0 mL
Polar protic reaction solvent
Temperature Profile
N/A
-30 °C to 25 °C
Kinetic control of nucleophilic attack
In Vivo Formulation & Quality Control
Before administration to murine models, the compound must pass strict Quality Control (QC) to prevent confounding immunological responses. Endotoxins (lipopolysaccharides) can trigger severe TLR4-mediated cytokine storms in mice. The is strictly <0.1 EU/µg of compound[3].
Vehicle Selection Causality
Because 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is highly lipophilic, it cannot be administered in pure saline. We utilize a highly validated [4]:
10% DMSO: Primary solvent. Disrupts the crystal lattice and ensures complete initial solubilization[5].
40% PEG300: Co-solvent and precipitation inhibitor. Provides a hydration sphere that prevents the hydrophobic pyrazine from crashing out upon aqueous dilution[6].
5% Tween-80: Non-ionic surfactant. Reduces interfacial tension and aids in micelle formation[5].
45% Saline: Isotonic diluent. Ensures the final injectable volume matches murine blood plasma osmolarity, preventing hemolysis[4].
Step-by-Step Formulation Protocol
Self-Validation Checkpoint: The final solution must remain optically clear. Any turbidity indicates micro-precipitation; if observed, the formulation must be discarded and restarted with longer initial DMSO sonication.
QC Verification: Confirm compound purity (>99% via LC-MS) and endotoxin levels (<0.1 EU/µg via LAL chromogenic assay)[3].
Primary Solubilization: Weigh the required dose of the compound into a sterile, endotoxin-free vial. Add 10% (v/v) DMSO . Vortex and sonicate for 5 minutes until no particulates remain.
Stabilization: Add 40% (v/v) PEG300 to the DMSO solution. Vortex vigorously for 1 minute to ensure homogenous mixing[6].
Dispersion: Add 5% (v/v) Tween-80 . Vortex for 1 minute. The solution may appear slightly viscous but must remain clear[5].
Aqueous Dilution: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing. Do not add saline all at once to avoid osmotic shock and precipitation.
Sterilization: Pass the final formulated solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.
Figure 2: Step-by-step in vivo vehicle formulation to ensure a clear, stable solution.
Table 2: Quality Control Specifications & Formulation Parameters
Specification / Component
Target Value / Proportion
Analytical Method / Purpose
Chemical Purity
> 99.0%
LC-MS (UV 254 nm) / NMR
Endotoxin Limit
< 0.1 EU/µg
LAL Chromogenic Assay
DMSO
10% v/v
Primary lipophilic solubilization
PEG300
40% v/v
Co-solvent / Hydration sphere formation
Tween-80
5% v/v
Surfactant / Micelle stabilization
Saline (0.9% NaCl)
45% v/v
Isotonic volume expansion
References
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry.[Link]
Malyala, P., & Singh, M. (2008). Endotoxin limits in formulations for preclinical research. Journal of Pharmaceutical Sciences.[Link]
Catalytic applications of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in organic synthesis
Foreword: The Catalytic Potential of the Pyrazinone Scaffold To the Esteemed Researchers, Scientists, and Drug Development Professionals, The field of organic synthesis is in a perpetual state of evolution, driven by the...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Catalytic Potential of the Pyrazinone Scaffold
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
The field of organic synthesis is in a perpetual state of evolution, driven by the quest for novel, efficient, and selective catalytic systems. While the specific compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is not documented in the current body of scientific literature as a catalyst, its core structure, the pyrazinone (also known as pyrazin-2-ol) scaffold, is a recurring motif in a variety of biologically active molecules and a key building block in medicinal chemistry.[1] Pyrazine derivatives, in a broader sense, have been recognized for their utility in facilitating various organic transformations, including important coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[2]
This document, therefore, serves as a forward-looking guide. It is designed to explore the potential catalytic applications of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol by drawing parallels with the known catalytic activities of structurally related pyrazine and pyrazinone derivatives. The protocols and mechanistic discussions presented herein are based on established methodologies for analogous systems, providing a robust starting point for researchers interested in exploring the catalytic capabilities of this and other novel pyrazinone compounds.
Our objective is to provide a scientifically grounded and practical resource that notcapacitoronly outlines potential synthetic routes but also delves into the underlying principles that could govern the catalytic behavior of this class of compounds. By understanding the established roles of similar heterocyclic systems, we can begin to design experiments to unlock the latent catalytic potential of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Part 1: Theoretical Framework and Mechanistic Considerations
The Pyrazinone Scaffold: A Platform for Catalysis
The pyrazinone ring system, characterized by its six-membered aromatic ring containing two nitrogen atoms, possesses a unique combination of electronic and steric properties that make it an intriguing candidate for catalysis.[3] Key features include:
Nitrogen Atoms as Lewis Bases: The lone pair of electrons on the nitrogen atoms can coordinate to metal centers, making pyrazinone derivatives potential ligands for transition metal catalysis.
Hydrogen Bonding Capabilities: The N-H and C=O moieties of the pyrazin-2-ol tautomer can act as both hydrogen bond donors and acceptors, enabling the molecule to participate in and stabilize transition states in organocatalysis.
Tunable Steric and Electronic Properties: The pyrazinone core can be readily functionalized at multiple positions. In the case of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, the ethyl, methyl, and phenyl substituents can be modified to fine-tune the steric bulk and electronic environment around the core, potentially influencing catalytic activity and selectivity.
Potential Catalytic Applications: An Extrapolation from Related Systems
Based on the known reactivity of pyrazine and other nitrogen-containing heterocycles, we can hypothesize several areas where 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol could find application:
Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions: Pyrazine derivatives have been noted for their use in Suzuki, Buchwald-Hartwig, and oxidative coupling reactions.[2] The nitrogen atoms of the pyrazinone ring could chelate with metals like palladium, copper, or nickel, forming active catalysts for C-C, C-N, and C-O bond formation.
Organocatalysis via Hydrogen Bonding: The ability to form hydrogen bonds suggests potential applications in reactions that proceed through transition states stabilized by such interactions, for instance, in asymmetric aldol or Michael additions.
Photoredox Catalysis: The extended π-system of the pyrazinone ring, particularly with the phenyl substituent, suggests that it might possess interesting photophysical properties. Upon appropriate functionalization, it could potentially act as a photoredox catalyst, mediating electron transfer processes under visible light irradiation.
Below is a conceptual workflow for exploring the catalytic potential of a novel pyrazinone derivative.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
Catalyst Pre-formation (Optional but Recommended):
In a nitrogen-flushed Schlenk tube, dissolve Pd(OAc)₂ (1 mol%) and 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (2 mol%) in anhydrous toluene (2 mL).
Stir the mixture at room temperature for 30 minutes. The formation of a colored solution may indicate complex formation.
Reaction Setup:
To a separate, nitrogen-flushed Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Add the pre-formed catalyst solution to the reaction mixture via cannula transfer.
Add deionized water (0.5 mL).
Reaction Execution:
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Analysis and Interpretation:
The efficacy of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a ligand will be determined by the yield of the desired biaryl product. A high yield would suggest that the pyrazinone derivative is an effective ligand for this transformation. Further experiments should be conducted to explore the substrate scope and optimize reaction conditions.
Parameter
Condition
Rationale
Catalyst Loading
1 mol% Pd(OAc)₂
A standard starting point for optimization.
Ligand:Metal Ratio
2:1
To ensure complete coordination to the metal center.
Base
K₂CO₃
A common and effective base for Suzuki couplings.
Solvent System
Toluene/Water
A biphasic system that facilitates the reaction.
Temperature
80 °C
A moderate temperature to promote the reaction without significant decomposition.
Part 3: Future Directions and Outlook
The exploration of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a catalyst is an endeavor into uncharted territory. While its direct catalytic applications are yet to be discovered, the foundational chemistry of its pyrazinone core provides a compelling basis for investigation. Future research should focus on:
Synthesis and Characterization: The first critical step is the unambiguous synthesis and full characterization of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Broad Catalytic Screening: A systematic evaluation of its performance in a wide range of catalytic reactions is necessary to identify promising areas of application.
Structural Modification: The synthesis of a library of pyrazinone derivatives with varying substituents will allow for the systematic study of structure-activity relationships.
The journey to discovering a new class of catalysts is often long and challenging, but the potential rewards—new synthetic methodologies, improved reaction efficiencies, and novel molecular architectures—are well worth the effort. The pyrazinone scaffold, as exemplified by 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, represents a promising, yet unexplored, frontier in catalysis.
References
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
[2]2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025). RSC Publishing. Available at: [Link]
[3]3. de la Cruz, P., de la Hoz, A., Langa, F., & Orfao, M. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]
Optimal storage conditions for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to prevent degradation
Application Note & Protocol: Optimal Storage of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Abstract This document provides a comprehensive technical guide for the optimal storage and handling of 3-Ethyl-6-methyl-5-phenylpyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Optimal Storage of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Abstract
This document provides a comprehensive technical guide for the optimal storage and handling of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to ensure its long-term chemical integrity. Based on an analysis of its core chemical structure—a substituted pyrazinol, which is in tautomeric equilibrium with its pyrazinone form and possesses phenolic character—this guide outlines the principal degradation pathways including oxidation, photodegradation, and hydrolysis. We provide detailed protocols for storage conditions, handling, and the establishment of a self-validating stability study to maintain compound purity for research, development, and analytical applications.
Chemical Profile & Stability Rationale
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a heterocyclic compound featuring a pyrazine ring substituted with ethyl, methyl, and phenyl groups, and a hydroxyl group. The "-ol" suffix indicates a phenolic character, which is crucial for understanding its stability. This structure is susceptible to several degradation mechanisms that can compromise its purity, potency, and physical characteristics.
Oxidative Degradation: The pyrazinol/pyrazinone core, combined with the electron-rich phenyl group, is susceptible to oxidation.[1][2][3][4] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Oxidation can lead to the formation of colored N-oxides, quinone-like structures, or ring-opening byproducts, fundamentally altering the molecule's identity.[5]
Photodegradation: Aromatic and heterocyclic systems are often photosensitive.[6][7] Exposure to light, particularly in the UV spectrum, can provide the activation energy for radical-mediated reactions or intramolecular rearrangements, leading to degradation.[8] Studies on phenolic compounds confirm that sunlight exposure can cause significant declines in compound concentration.[9]
Hydrolytic Degradation: While the core pyrazine ring is generally stable against hydrolysis, the presence of activating groups and extreme pH conditions can promote instability.[10][11] The potential for hydrolysis, especially under acidic or basic conditions, should be considered.[11][12]
Given these vulnerabilities, proper storage is not merely a recommendation but a requirement for maintaining the compound's scientific value.
Predicted Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. The primary degradation routes for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol are illustrated below.
Caption: Major predicted degradation pathways for the target compound.
To mitigate the degradation pathways identified above, a multi-faceted approach to storage is required. The following conditions are based on best practices for analogous phenolic and heterocyclic compounds.[13][14][15][16]
Summary of Storage Conditions
Condition
Parameter
Recommendation
Rationale
Temperature
Long-Term (>6 months)
-20°C or -80°C
Minimizes all reaction kinetics, including oxidation and hydrolysis.
Short-Term (<6 months)
2-8°C
Reduces degradation rates significantly compared to room temperature.[17][18]
Atmosphere
Solid or Solution
Inert Gas (Argon or Nitrogen)
Displaces oxygen to prevent oxidative degradation.[18] Crucial for long-term stability.
Light
Solid or Solution
Amber Glass Vials
Blocks UV and high-energy visible light, preventing photodegradation.[14][15]
Humidity
Solid Form
Store with Desiccant
Minimizes adsorbed water, reducing the potential for hydrolysis.[16][19]
Container
Solid or Solution
Borosilicate Glass Vials with PTFE-lined Caps
Chemically inert material prevents leaching and reaction with the container.[14] PTFE-lined caps provide an excellent seal against moisture and oxygen ingress.
Protocol for Aliquoting and Handling
To prevent contamination and repeated freeze-thaw cycles of the bulk supply, proper handling is essential.
Equilibration: Before opening, allow the container of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
Inert Atmosphere: If possible, perform all weighing and aliquoting inside a glove box or glove bag purged with an inert gas (Argon or Nitrogen).
Minimize Exposure: If a glove box is unavailable, work quickly in an area with low light and humidity. Immediately after dispensing, flush the headspace of the primary container with inert gas before sealing.
Aliquot Creation: Dispense the compound into smaller, appropriately sized amber glass vials for daily or weekly use. This protects the primary stock from repeated exposure.
Sealing and Storage: Tightly seal the new aliquots and the primary container with PTFE-lined caps. Wrap the cap-vial interface with parafilm for an extra barrier. Store immediately under the recommended conditions (Table 1).
Protocol for a Self-Validating Long-Term Stability Study
To ensure the chosen storage conditions are effective for your specific batch of material, a formal stability study should be conducted. This protocol is based on principles outlined in ICH guidelines for forced degradation and stability studies.[20][21][22][23][24]
Experimental Design
Reference Standard (T=0): Immediately upon receipt, analyze the compound using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS). This initial analysis serves as the baseline (T=0) for purity and impurity profile.
Sample Preparation: Prepare multiple, identical aliquots of the compound (e.g., 1-5 mg each) in amber glass vials as per the protocol in Section 3.2.
Storage Conditions:
Optimal: Store a set of aliquots at the recommended long-term condition (-20°C or -80°C, inert atmosphere).
Accelerated: Store a second set at 2-8°C.
Forced Degradation (Optional but Recommended): Expose a few aliquots to stress conditions (e.g., 40°C, high humidity, intense light) to identify potential degradation products quickly.[22][23]
Time Points: Designate specific time points for analysis. A typical schedule would be:
T = 0, 1 month, 3 months, 6 months, 12 months, and annually thereafter.
Analysis: At each time point, remove one aliquot from each storage condition. Allow it to equilibrate to room temperature, prepare a solution of known concentration, and analyze it using the pre-determined stability-indicating method.
Data Evaluation: Compare the purity (e.g., HPLC peak area %) and impurity profile of the stored samples against the T=0 reference standard. A loss of >5% in purity or the appearance of significant new impurity peaks would indicate that the storage conditions are insufficient.
Workflow for Stability Testing
Caption: Workflow for a self-validating stability study.
Conclusion
The chemical stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is paramount for the integrity of research and development activities. Its pyrazinol/phenolic structure dictates a high susceptibility to oxidative and photolytic degradation. Adherence to the storage protocols outlined in this guide—specifically, storage at or below -20°C in amber glass vials under an inert atmosphere—is critical. Implementing a long-term, self-validating stability study is the most rigorous method to ensure that the chosen conditions are effectively preserving the compound's purity over its intended lifecycle.
References
Bodor, A. et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. Available at: [Link]
Konstantinou, I. K. & Albanis, T. A. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Applied Catalysis B: Environmental. Available at: [Link]
Kalt, W. et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. Available at: [Link]
Pure Synth (2025). Analytical Standards in Quality Control: Ensuring Lab Reliability. Pure Synth. Available at: [Link]
Rao, N. et al. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
Restek Corporation (2024). The Proper Storage and Handling of Volatile Analytical Standards. Restek. Available at: [Link]
Restek Corporation (2012). Handling Your Analytical Reference Standards. Restek. Available at: [Link]
Valls, J. et al. (2024). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. OENO One. Available at: [Link]
Schebor, C. et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Chemistry. Available at: [Link]
Plenco (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin. Plenco. Available at: [Link]
ResearchGate (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]
Johnson, T. A. et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
ResearchGate (n.d.). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Available at: [Link]
ResearchGate (n.d.). Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. ResearchGate. Available at: [Link]
Li, Y. et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Available at: [Link]
Müller, R. & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]
Zhang, Y. et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. Available at: [Link]
The Synergist (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]
Onyx Scientific (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
Royal Society of Chemistry (n.d.). CHAPTER 6: Photochemical Degradation. Royal Society of Chemistry. Available at: [Link]
Al-Mamun, M. R. et al. (2019). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. Energies. Available at: [Link]
Science of Synthesis (n.d.). Pyrazines. Science of Synthesis. Available at: [Link]
Singh, R. et al. (2024). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Molecules. Available at: [Link]
BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. Available at: [Link]
PubMed (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. Available at: [Link]
Hypha Discovery (2024). Intramolecular reactions and chemical degradation. Hypha Discovery. Available at: [Link]
ResearchGate (n.d.). Proposed biosynthetic pathways of pyrazinone metabolites. ResearchGate. Available at: [Link]
ResearchGate (n.d.). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. Available at: [Link]
PubMed (1964). [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE]. PubMed. Available at: [Link]
Wackett, L. P. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. The Journal of Biological Chemistry. Available at: [Link]
PubChem (n.d.). 3-Ethyl-6-methylhept-5-en-2-ol. PubChem. Available at: [Link]
Gao, Y. et al. (2010). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]
Dymaczewski, W. et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]
Al-Mulla, A. (2017). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]
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Chemical Synthesis Database (2025). 3-benzyl-6-isobutyl-5-methyl-2-pyrazinol. Chemical Synthesis Database. Available at: [Link]
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Application Notes & Protocols: Formulation Strategies for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in Drug Discovery
As a Senior Application Scientist, I present this comprehensive guide on the formulation of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This document is structured to provide not just protocols, but the underlying scientific...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I present this comprehensive guide on the formulation of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions during the critical early stages of drug development.
Introduction: The Challenge and Opportunity of a Novel Pyrazinone
The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic molecules with therapeutic potential, including antiviral and kinase inhibitory activities.[1][2] The target molecule, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, represents a novel chemical entity (NCE) within this class. Its structure—featuring a lipophilic phenyl ring, alkyl substituents, and the pyrazinone core—suggests a high probability of poor aqueous solubility, a major hurdle for over 40% of new drug candidates.[3][4]
This guide provides a systematic, data-driven framework for tackling the anticipated formulation challenges of this compound. Our objective is to move beyond a "trial-and-error" approach and instead build a robust formulation strategy grounded in a deep understanding of the molecule's fundamental physicochemical properties. This ensures the selection of a developable formulation that can support pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, ultimately accelerating the transition from discovery to clinical development.[5][6]
Part 1: Foundational Pre-formulation Characterization
Before any formulation can be rationally designed, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[7] This pre-formulation phase provides the essential data to guide formulation selection, predict in vivo performance, and identify potential liabilities early in development.[6][8]
The workflow for pre-formulation studies is a systematic process of data acquisition and analysis.
Objective: To determine the fundamental physical and chemical properties of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol that govern its behavior in solution and in the solid state.
Methodology:
Aqueous Solubility Determination:
Accurately weigh excess compound (approx. 5-10 mg) into separate 1.5 mL glass vials.
Add 1 mL of the desired aqueous medium to each vial. Recommended media include:
Equilibrate the samples on a shaker at 25°C and 37°C for at least 24-48 hours to ensure equilibrium is reached.
After equilibration, centrifuge the samples to pellet the excess solid.
Carefully collect the supernatant, filter through a 0.22 µm PVDF filter, and dilute appropriately.
Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 5).
pKa and LogP/LogD Determination:
pKa: The pyrazin-2-ol can exhibit keto-enol tautomerism, leading to a weakly acidic proton on the hydroxyl group or ring nitrogen. Determine the pKa using potentiometric titration or a UV-spectrophotometric method across a range of pH values. This is critical for predicting solubility changes in the gastrointestinal tract.
LogP/LogD: Determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at relevant pH values (e.g., pH 6.8). The shake-flask method followed by HPLC quantification is standard. A high LogP (>3) would confirm the lipophilic nature of the molecule and suggest that lipid-based formulations may be a viable strategy.
Solid-State Characterization:
X-Ray Powder Diffraction (XRPD): Obtain an XRPD pattern to determine if the material is crystalline or amorphous. The presence of sharp peaks indicates crystallinity, which is generally associated with lower solubility but better stability.
Differential Scanning Calorimetry (DSC): Perform a DSC scan (e.g., from 25°C to 300°C at 10°C/min) to determine the melting point and detect any polymorphic transitions. A sharp endotherm indicates a crystalline solid with a distinct melting point.
Thermogravimetric Analysis (TGA): Run a TGA scan to assess thermal stability and identify the presence of solvates or hydrates.
Polarized Light Microscopy: Visually inspect the API under a microscope to assess particle morphology and crystallinity.
Chemical Stability (Forced Degradation):
Prepare solutions of the compound (~1 mg/mL) in various media: 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
Expose the solutions to elevated temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).
Expose the solid API to high heat (e.g., 80°C) and intense light (ICH Q1B conditions).
Analyze all samples by a stability-indicating HPLC method (see Protocol 5) to determine the percentage of degradation and identify major degradation products. This informs on potential incompatibilities and required storage conditions.
Solubility may increase at higher pH, but not physiologically relevant for oral absorption.
LogP
> 4
Highly lipophilic; suitable for lipid-based or amorphous dispersion strategies.
Solid Form
Crystalline Solid
High melting point suggests strong crystal lattice energy, contributing to low solubility.
Chemical Stability
Stable to light and heat; may show some degradation in strong base.
Avoid highly alkaline excipients. Standard packaging should be sufficient.
Part 2: Formulation Strategies for Solubility & Bioavailability Enhancement
Based on the anticipated low solubility and high lipophilicity from the pre-formulation assessment, a multi-pronged formulation approach is warranted. The choice of strategy depends on the development stage and intended route of administration.
Caption: Decision tree for selecting an enabling formulation strategy.
Rationale: For early animal studies, a simple liquid formulation is often the fastest path. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar drugs by reducing the polarity of the solvent system.[4][9]
Protocol 2: Development of a Co-solvent Formulation
Objective: To identify a simple, clear, and stable co-solvent system capable of dissolving the target concentration of the API for preclinical dosing.
Methodology:
Solvent Screening: Determine the equilibrium solubility of the API in individual GRAS (Generally Recognized As Safe) solvents such as:
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Ethanol
Glycerin
N-Methyl-2-pyrrolidone (NMP) - Use with caution, for non-clinical studies only.
Systematic Blend Screening: Based on the results from step 1, create binary or ternary co-solvent systems. A common starting point is a blend of PEG 400, PG, and water.
Dose Formulation:
Prepare a stock solution of the API in the chosen lead co-solvent system at a concentration higher than the final target.
For dosing, this stock can be diluted with an aqueous vehicle (e.g., water or saline).
Critical Step: After dilution, visually inspect for any signs of drug precipitation (cloudiness, particles) immediately and over a relevant time frame (e.g., 2-4 hours). The formulation must remain clear to ensure the dose administered is fully dissolved.
Rationale: Converting a drug from its stable, low-energy crystalline form to a high-energy amorphous state can dramatically increase its aqueous solubility and dissolution rate.[9] This is achieved by dispersing the drug at a molecular level within a hydrophilic polymer matrix.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD)
Objective: To prepare and characterize an ASD of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to improve its dissolution properties.
Methodology:
Polymer Selection: Screen common pharmaceutical polymers for their ability to form a stable amorphous dispersion. Good candidates include:
Select a common volatile solvent (e.g., acetone, methanol, or a mixture) that readily dissolves both the API and the chosen polymer.
Dissolve the API and polymer in the solvent at various drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:4).
Evaporate the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer matrix.
Dry the resulting solid product under vacuum for at least 24 hours to remove residual solvent.
Characterization:
XRPD: Confirm the absence of crystalline peaks in the ASD powder. The pattern should show a broad "halo," characteristic of amorphous material.
DSC: Analyze the ASD to identify a single glass transition temperature (Tg). A single Tg indicates a homogenous, molecularly mixed dispersion.
In Vitro Dissolution Testing:
Perform dissolution testing of the pure API versus the prepared ASDs in simulated intestinal fluid (pH 6.8).
Compare the concentration of dissolved drug over time. A successful ASD will show a much higher and faster dissolution profile, often achieving a "supersaturated" state.
Part 3: Analytical Control and Stability
Robust analytical methods are essential to ensure the quality, concentration, and stability of the developed formulations.
Protocol 4: HPLC Method for Quantification and Purity
Objective: To develop a reliable reversed-phase HPLC method for the analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Methodology:
Parameter
Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for small molecule analysis, providing good retention for a lipophilic compound.
Mobile Phase A
0.1% Formic Acid in Water
Provides a proton source for good peak shape in mass spectrometry.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic solvent for reversed-phase chromatography.
Gradient
10% to 95% B over 5 minutes
A screening gradient to ensure elution of the compound and any potential impurities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40°C
Reduces viscosity and can improve peak shape.
Detection
UV at 254 nm or 280 nm
The phenyl and pyrazinone rings are expected to have strong UV absorbance.
Injection Vol.
2 µL
Small volume to prevent peak distortion.
This method should be validated for linearity, accuracy, and precision and used for all quantitative assessments, including solubility and stability studies.[10]
Conclusion
The formulation of a novel, poorly soluble compound like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol requires a methodical and scientifically rigorous approach. By initiating development with a comprehensive pre-formulation characterization, researchers can gather the critical data needed to select and optimize an appropriate enabling technology. The strategies outlined here—from simple co-solvent systems for rapid preclinical screening to more advanced amorphous solid dispersions for oral delivery—provide a clear pathway to developing a stable and bioavailable formulation, thereby maximizing the therapeutic potential of this promising pyrazinone derivative.
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
Techniques for solubility enhancement of poorly soluble drugs: An overview. (N/A).
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (N/A).
Best Practices For Preformulation In Drug Development. (2023). Drug Discovery Online.
Preformulation Development Studies. (N/A). Coriolis Pharma.
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). RSC Publishing.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (N/A).
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (N/A).
Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (N/A). Benchchem.
Technical Support Center: Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Welcome to the technical support center for the synthesis of pyrazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insigh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of pyrazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into optimizing the synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Frequently Asked Questions (FAQs)
What is the most common and reliable synthetic route for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol?
The most direct and widely adopted method for synthesizing 2-hydroxypyrazines (also known as 2(1H)-pyrazinones) is the Reuben G. Jones synthesis .[1][2] This robust one-pot reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[3][4]
For your specific target molecule, the necessary precursors are:
1,2-Dicarbonyl Compound: 1-Phenyl-1,2-propanedione (also known as methylphenylglyoxal). This precursor provides the C5 (phenyl) and C6 (methyl) substituents of the pyrazinone ring.
α-Aminoamide: 2-Aminobutanamide (the amide of α-aminobutyric acid). This precursor provides the N1, C2, N4, and C3 atoms, with its side chain becoming the C3-ethyl group.
The general reaction is a cyclocondensation that forms the heterocyclic core.[5]
Caption: Core synthetic pathway for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Troubleshooting and Optimization Guide
This section addresses the common challenges encountered during the synthesis and provides actionable solutions to improve your yield and purity.
Q1: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate?
Low yield is the most common issue and is typically multifactorial. A systematic approach focusing on the following parameters is crucial. The Jones synthesis is highly sensitive to reaction conditions.[6]
The Problem: The initial condensation is exothermic. If the temperature is not strictly controlled, side reactions such as aldol condensations of the dicarbonyl compound or degradation of reactants can occur, significantly reducing the yield.
The Solution: Maintain a low temperature, typically between 0°C and -30°C , during the addition of the base and the 1,2-dicarbonyl.[5] Use an ice-salt or dry ice/acetone bath. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for an extended period (12-24 hours) to ensure complete cyclization.[1]
The Problem: The base serves two purposes: to deprotonate the hydrochloride salt of the α-aminoamide (if used) and to catalyze the condensation.[4] Incorrect amounts or types of base can lead to incomplete reaction or side product formation.
The Solution: Sodium hydroxide (NaOH) is standard.[7] Use at least 2.0 equivalents : one equivalent to neutralize the aminoamide salt and one to catalyze the reaction. Maintaining a pH of 12-13 during the reaction has been shown to be effective.[8] For advanced optimization, consider alternative bases like tetraalkylammonium hydroxides, which have been reported to influence regioselectivity and yield.[2]
The Problem: The solvent must effectively dissolve the reactants while being compatible with the strong base and low temperatures.
The Solution:Methanol is the most commonly used and effective solvent for this reaction.[1][5] It provides good solubility for the precursors. In some specialized cases, deep eutectic solvents (DESs) have been shown to improve yields for pyrazinone synthesis compared to traditional organic solvents.[3]
The Problem: Impurities in starting materials can inhibit the reaction. An incorrect molar ratio prevents the complete consumption of the limiting reagent.
The Solution: Ensure high purity of both 1-phenyl-1,2-propanedione and 2-aminobutanamide. While a 1:1 molar ratio is the theoretical ideal, using a slight excess (e.g., 1.1 equivalents ) of the more stable or accessible dicarbonyl compound can help drive the reaction to completion.[1]
Parameter
Recommended Starting Condition
Key Optimization Insight
Temperature
Cool to 0°C to -30°C for addition; then warm to RT.
Strict low-temperature control during addition is the single most critical factor for preventing side reactions.
Base
2.0 - 2.2 equivalents of NaOH in aqueous solution.
Ensure pH remains alkaline (12-13). Insufficient base is a common cause of failed reactions.[8]
Solvent
Methanol
Provides a good balance of reactant solubility and compatibility with reaction conditions.[1]
Stoichiometry
1.1 equivalents of 1,2-dicarbonyl to 1.0 equivalent of α-aminoamide HCl.
A slight excess of the dicarbonyl can maximize the conversion of the more complex aminoamide precursor.
Reaction Time
12 - 24 hours post-addition.
Monitor reaction progress by TLC to determine the optimal time and avoid product degradation from prolonged stirring.
Q2: I'm observing a mixture of products, likely isomers. How can I improve regioselectivity?
The condensation of an unsymmetrical 1,2-dicarbonyl (like 1-phenyl-1,2-propanedione) with an α-aminoamide can theoretically produce two constitutional isomers. In your case:
Fortunately, the Jones synthesis often shows a high degree of regioselectivity, typically yielding one major product.[7] However, if you are isolating a mixture, consider the following:
Mechanism Insight: The reaction is believed to proceed via initial nucleophilic attack of the aminoamide's primary amine onto one of the carbonyls. The selectivity is dictated by the relative electrophilicity of the two carbonyl carbons. In 1-phenyl-1,2-propanedione, the ketone adjacent to the methyl group is generally more electrophilic than the one adjacent to the phenyl group due to steric and electronic effects.
Troubleshooting Steps:
Confirm Temperature Control: Deviations from optimal low temperatures can reduce selectivity.
Vary the Base: As mentioned, the choice of cation (e.g., Na⁺ vs. a tetraalkylammonium ion) can influence the transition state of the cyclization, thereby altering the isomeric ratio.[2] Experimenting with a different base could favor your desired product.
Purification: If a minor isomer is unavoidable, focus on optimizing purification. These isomers often have different polarities, making them separable by column chromatography on silica gel.
Technical Support Center: Troubleshooting the Solubility of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in DMSO
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly substituted heteroaromatic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly substituted heteroaromatic compounds. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol presents a unique physicochemical challenge due to its specific structural motifs.
This guide is designed to move beyond basic "trial and error." Here, we will dissect the thermodynamic causality behind your solubility issues and provide self-validating protocols to ensure reproducible assay preparation.
Quantitative Compound Profiling
Before altering your solvent system, it is critical to understand the molecular forces resisting dissolution. The lipophilic appendages (phenyl, ethyl, methyl) combined with a tautomerizable core dictate the compound's behavior in polar aprotic solvents like Dimethyl sulfoxide (DMSO).
Q1: Why does 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol resist dissolution in standard DMSO, often forming a cloudy suspension?
The Causality: The resistance to solvation is driven by two primary factors: tautomerism-induced lattice energy and solvent hygroscopicity.
Keto-Enol Tautomerism and Dimerization: Pyrazin-2-ol derivatives exist in a dynamic tautomeric equilibrium with their keto form (pyrazin-2(1H)-one)[2]. In the solid state and in highly polar solvents like DMSO, the keto tautomer is typically favored[1]. This keto form facilitates strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules, creating highly stable dimers. Breaking this crystal lattice requires significant energy, making room-temperature dissolution thermodynamically unfavorable.
DMSO Hygroscopicity: DMSO is extremely hygroscopic, meaning it acts as a sponge for atmospheric moisture[3]. Even trace amounts of water drastically reduce the solubility of lipophilic compounds by increasing the polarity of the solvent system, forcing the hydrophobic phenyl and alkyl groups to aggregate.
Logical flow of tautomerism-induced dimerization and thermal disruption for solvation.
Q2: How can I definitively test if water contamination in my DMSO is the root cause of the precipitation?
The Solution: To isolate solvent degradation as the variable, you must run a self-validating parallel dissolution test. Never assume a previously opened bottle of DMSO is still anhydrous[3].
Self-Validating Protocol:
Weigh two identical 1.0 mg aliquots of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol into two separate, sterile microcentrifuge tubes.
To Tube A, add 100 µL of your current (suspect) DMSO.
To Tube B, add 100 µL of freshly opened, anhydrous DMSO (≥99.9% purity, sealed under argon).
Vortex both tubes for 60 seconds at room temperature.
Interpretation: If Tube B yields a clear solution while Tube A remains a suspension, your working DMSO has absorbed atmospheric water and must be discarded for stock preparation.
Q3: What is the optimal step-by-step protocol for solubilizing this compound in DMSO?
The Solution: To overcome the high lattice energy of the hydrogen-bonded dimers without degrading the compound, utilize a combination of mechanical agitation and controlled thermal energy[4].
Step-by-Step Methodology:
Equilibration: Allow the lyophilized compound and anhydrous DMSO to reach room temperature in a desiccator before opening to prevent condensation.
Addition: Add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Do not exceed the maximum theoretical solubility limits.
Mechanical Agitation: Vortex vigorously for 2-5 minutes to maximize the surface area of the suspended particles[3].
Thermal Disruption (Crucial Step): If a suspension persists, place the tightly sealed vial in a sonicator bath heated to 37°C – 45°C for 10-15 minutes[4]. The acoustic cavitation combined with thermal energy provides the thermodynamic push needed to disrupt the intermolecular hydrogen bonds of the pyrazin-2(1H)-one dimers.
Verification: Inspect the solution against a strong light source. It must be completely optically clear before proceeding to downstream assays.
Stepwise troubleshooting workflow for resolving compound precipitation in DMSO.
Q4: My DMSO stock is clear, but the compound precipitates immediately when diluted into PBS or cell culture media. How do I prevent this?
The Causality: This is a classic "solvent shift" precipitation. When the DMSO is diluted into the aqueous phase, its solvating power drops exponentially. The hydrophobic phenyl and alkyl groups force the compound out of solution to minimize interaction with water.
The Solution: To prevent rapid nucleation, use a co-solvent system to create a thermodynamic bridge between the hydrophobic compound and the hydrophilic buffer[5].
Table 2: Recommended Co-Solvent Formulation for In Vitro Assays
Component
Volume %
Mechanistic Function
DMSO Stock
2.0%
Primary solvent; delivers the solubilized compound.
Non-ionic surfactant; forms micelles to encapsulate the lipophilic core[5].
PBS / Media
86.0%
Aqueous bulk phase for biological compatibility.
Protocol for Stepwise Aqueous Dilution:
Aliquot the required volume of your clear DMSO stock solution into a new tube.
Add the PEG400 and vortex thoroughly until completely homogenous.
Add the Tween 80 and vortex again.
Dropwise Addition: Add the aqueous buffer (PBS or Media) dropwise while continuously vortexing the mixture. This prevents localized areas of high aqueous concentration that trigger rapid precipitation.
Technical Support Center: Crystallization & Purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Welcome to the Technical Support Center. For drug development professionals and researchers, the isolation of highly substituted pyrazine intermediates presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. For drug development professionals and researchers, the isolation of highly substituted pyrazine intermediates presents unique thermodynamic and kinetic challenges. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol possesses a complex molecular profile: it features highly hydrophobic substituents (ethyl, methyl, phenyl) alongside a polar pyrazin-2-ol core that readily tautomerizes to a pyrazin-2(1H)-one. This dual nature often leads to solvent entrapment, polymorphism, and phase separation during downstream processing.
This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your crystallization workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: During cooling, my product forms a viscous oil at the bottom of the reactor instead of forming crystals. How do I force crystallization?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out."
Causality: Oiling out occurs when the supersaturation generation rate exceeds the nucleation rate, causing the solution to cross the binodal curve before the solubility curve. Because 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a high degree of conformational flexibility and strong intermolecular hydrogen bonding (due to the pyrazinone tautomer), it tends to entrap solvent molecules, lowering the lattice energy required for spontaneous nucleation.
Solution: Implement a seeded crystallization strategy to bypass the high activation energy of primary nucleation. Do not rely on spontaneous cooling. Heat the mixture to 5°C above the saturation temperature, cool slowly (0.1°C/min) into the metastable zone, and introduce 1–2 wt% of crystalline seed.
Q2: HPLC analysis shows co-crystallization of a regioisomeric impurity. Standard recrystallization isn't removing it. Why, and how do I purge it?A:
Causality: The synthesis of 2-hydroxypyrazines via the classic Reuben G. Jones method (condensation of 1,2-dicarbonyls and α-aminoamides) is notorious for regioselectivity issues, often yielding mixtures of 3,5-substituted and 3,6-substituted isomers[1]. Because these regioisomers share identical functional groups and similar molecular volumes, they act as "tailor-made impurities," seamlessly incorporating into the expanding crystal lattice of your target molecule.
Solution: Switch from a purely cooling crystallization to a slurry maturation (Ostwald ripening) process. Suspend the crude solid in a solvent where the impurity has slightly higher solubility (e.g., Isopropyl Acetate) and stir at 50°C for 24 hours. The thermodynamic driving force will cause smaller, imperfect crystals (rich in the impurity) to dissolve, while the pure compound reprecipitates onto larger, more stable crystal faces.
Q3: The isolated crystals are turning slightly yellow/brown upon filtration. Is this an impurity?A:
Causality: Yes, this indicates oxidative degradation. Pharmaceutical impurities often arise during the manufacturing process or upon aging of the active pharmaceutical ingredients[2]. The pyrazin-2-ol core is highly susceptible to oxidation (forming pyrazine N-oxides or undergoing ring cleavage), especially when exposed to atmospheric oxygen in the presence of trace transition metals from upstream catalysis.
Solution: Sparge all crystallization solvents with nitrogen for 15 minutes prior to use. Introduce 0.1 mol% of a metal chelator (e.g., EDTA) during the pre-crystallization aqueous workup to strip trace metals.
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system is critical to disrupting the pyrazin-2-ol ⇌ pyrazin-2(1H)-one hydrogen bonding network while maintaining a controlled solubility gradient.
This protocol utilizes in-process controls (IPCs) to ensure the system remains thermodynamically stable, preventing phase separation.
Step 1: Dissolution & Clarification
Suspend the crude 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in Ethyl Acetate (10 relative volumes).
Heat the reactor to 60°C under a nitrogen atmosphere to achieve complete dissolution.
Self-Validation Check: Perform a polish filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleating agents (dust, insoluble polymers). The filtrate must be optically clear before proceeding.
Step 2: Supersaturation & Seeding
Cool the reactor to 45°C at a controlled rate of 0.5°C/min. (Rapid cooling forces the system past the binodal limit, causing oiling out).
Introduce 1.0 wt% of pure 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol seeds (micronized, D90 < 20 µm).
Age the suspension for 2 hours at 45°C.
Self-Validation Check: Pull a sample of the mother liquor, filter, and analyze via HPLC. The solute concentration must drop by at least 15% relative to the starting concentration. This confirms that secondary nucleation and crystal growth are actively occurring on the seed surfaces.
Step 3: Antisolvent Addition & Isolation
Linearly dose Heptane (10 volumes) over 4 hours. The slow addition rate prevents local supersaturation spikes.
Cool the slurry to 5°C at 0.1°C/min.
Filter the suspension and wash the filter cake with cold EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C to prevent thermal degradation.
Part 4: Process Visualization
Seeded antisolvent crystallization workflow for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Why is 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol degrading during high-temperature reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the thermal stability of 3-Ethyl-6-methyl-5-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the thermal stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. Our goal is to equip you with the knowledge to diagnose and mitigate degradation during your high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: My 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is degrading during a high-temperature reaction. What are the likely causes?
High-temperature reactions, while often necessary to overcome activation energy barriers, can unfortunately lead to the thermal degradation of organic molecules, including heterocyclic compounds like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.[1] The degradation of such molecules at elevated temperatures, typically above 250°C, is often initiated by a radical mechanism.[2][3][4]
The primary causes of degradation can be attributed to:
Pyrolysis (Inert Atmosphere): In the absence of oxygen, the thermal energy can be sufficient to cause homolytic cleavage of the weaker bonds within the molecule. This results in the formation of highly reactive radical species. For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, the C-C, C-N, and C-O bonds are susceptible to breaking.[2][3][4] These radicals can then undergo a cascade of further reactions, leading to a complex mixture of smaller volatile compounds such as ammonia (NH3), hydrogen cyanide (HCN), isocyanic acid (HNCO), carbon dioxide (CO2), methane (CH4), and various aromatic compounds.[2][3][4]
Oxidative Decomposition (In the Presence of Air): If the reaction is not conducted under an inert atmosphere, the presence of oxygen can significantly accelerate and alter the degradation pathway. The initial radical formation is followed by rapid oxidation and combustion processes.[2][3][4] This leads to the formation of nitrogen oxides (NO, NO2) in addition to the products seen in pyrolysis.[3]
Hydrolysis: At high temperatures, the presence of water, even in trace amounts, can lead to the hydrolytic cleavage of the pyrazinone ring. This process can be catalyzed by acidic or basic conditions in the reaction mixture.[5]
Interaction with Other Reagents: The solvents, catalysts, or other reactants present in your high-temperature reaction can interact with 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, leading to its decomposition.
The following diagram illustrates the potential initiation steps of degradation:
Caption: Initiation of degradation pathways for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Troubleshooting Guides
Guide 1: Mitigating Thermal Degradation in High-Temperature Reactions
If you suspect thermal degradation is occurring, the following steps can help you diagnose and mitigate the issue.
Lower the Reaction Temperature: The most direct approach is to determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.
Procedure: Run a series of small-scale reactions at decreasing temperatures (e.g., in 10-20°C increments) from your original reaction temperature.
Analysis: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to find the optimal balance between reaction rate and degradation. Many heterocyclic compounds show significantly improved stability below 250°C.[2][6]
Ensure an Inert Atmosphere: If not already doing so, performing the reaction under an inert atmosphere can prevent oxidative decomposition.[2][3][4]
Procedure:
Assemble your reaction glassware and dry it thoroughly in an oven.
Assemble the apparatus while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
Use degassed solvents.
Maintain a positive pressure of the inert gas throughout the reaction.
Analysis: Compare the outcome of the reaction under an inert atmosphere to the one performed in the air. A significant reduction in side products, particularly those containing nitrogen oxides, indicates that oxidation was a major degradation pathway.
Solvent Selection: The choice of solvent can influence thermal stability.
Procedure: If your reaction is compatible with other solvents, consider screening solvents with higher boiling points but known to be more stable at elevated temperatures.
Analysis: Evaluate the reaction outcome in different solvents, monitoring for the formation of degradation products.
Reduce Reaction Time: Prolonged exposure to high temperatures can increase the extent of degradation.
Procedure: Monitor your reaction closely to determine the point at which the formation of your desired product is maximized and the formation of degradation products is minimized. Quench the reaction at this optimal time.
Analysis: Create a time-course study of your reaction, analyzing aliquots at regular intervals.
Data Summary: Effect of Temperature on Pyrazine Formation and Degradation
The following table, adapted from studies on pyrazine formation in Maillard reactions, illustrates the significant impact of temperature on the concentration of pyrazines. While this data pertains to formation, it underscores the accelerated reaction kinetics at higher temperatures, which can also apply to degradation.
Temperature (°C)
Total Pyrazine Concentration (µg/L)
Fold Increase from 120°C
120
47.6 ± 0.85
1.00
140
296 ± 6.67
6.22
Data adapted from a study on the thermal degradation of Amadori compounds.[7]
Guide 2: Identifying Degradation Products
Understanding the byproducts of your reaction is crucial for confirming the degradation pathway and optimizing your reaction conditions.
Experimental Protocol: Analysis of Reaction Mixture
Sample Preparation:
Carefully take an aliquot of your reaction mixture.
If necessary, perform a simple work-up to remove any catalysts or non-volatile starting materials that might interfere with the analysis. This could involve filtration or a liquid-liquid extraction.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products. The mass spectra of the eluted compounds can be compared to spectral libraries for identification. Common degradation products to look for include smaller aromatic fragments, nitriles, and various nitrogen-containing heterocycles.[2][3][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for identifying less volatile degradation products and for monitoring the disappearance of your starting material.
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups in the degradation products. For example, the appearance of bands corresponding to N-O stretching could indicate oxidative degradation.[3]
The following workflow outlines the process of identifying degradation products:
Caption: Workflow for the identification of degradation products.
References
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. Available at: [Link]
(PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - ResearchGate. Available at: [Link]
Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC. Available at: [Link]
Controlled Formation of Pyrazines: Inhibition by Ellagic Acid Interaction with N-(1-Deoxy-d-xylulos-1-yl) - ACS Publications. Available at: [Link]
An Improved Synthesis of Multi-Substituted Pyrazines under Catalyst- and Solvent-Free Conditions | Request PDF - ResearchGate. Available at: [Link]
Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. Available at: [Link]
Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. Available at: [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. Available at: [Link]
Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures - ACS Publications. Available at: [Link]
Polynuclear copper(ii) pyrazolate complexes: temperature-dependent protonolysis reactions, crystal structures and high catalytic activity toward the condensation of nitriles with 2-aminoalcohol - Dalton Transactions (RSC Publishing). Available at: [Link]
Pyrazoles Syntheses, reactions and uses - YouTube. Available at: [Link]
Control Formation of Furans and Pyrazines Resulting from Dual Glycation Sites in N α , N ε -Di(1-deoxy- d -xylulos-1-yl)lysine via Elevating Thermal Degradation Temperatures | Request PDF - ResearchGate. Available at: [Link]
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace. Available at: [Link]
Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives - ResearchGate. Available at: [Link]
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Available at: [Link]
Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed. Available at: [Link]
The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Available at: [Link]
Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB. Available at: [Link]
Pyrazine, 2-ethyl-6-methyl- - the NIST WebBook. Available at: [Link]
3-ETHYL-2,6-DIMETHYLPYRAZINE | FEMA - Flavor and Extract Manufacturers Association. Available at: [Link]
Technical Support Center: Optimizing HPLC Retention Time for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Analysis
Welcome to the technical support center dedicated to the chromatographic analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the chromatographic analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC retention time and resolving common analytical challenges. This document will walk you through the causal relationships behind experimental choices, offering trustworthy protocols and authoritative insights to ensure the integrity of your results.
Understanding the Analyte: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Before delving into method optimization, it's crucial to understand the physicochemical properties of our target analyte. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a heterocyclic compound belonging to the pyrazine class.[1] Its structure comprises a pyrazine core with ethyl, methyl, and phenyl substitutions, along with a hydroxyl group, rendering it a pyrazinol.
This structure confers a combination of hydrophobic (phenyl, ethyl, methyl groups) and polar, ionizable (hydroxyl group) characteristics. The hydroxyl group, in particular, is weakly acidic, meaning its ionization state—and therefore its polarity and retention in reversed-phase HPLC—is highly dependent on the mobile phase pH.[2][3] This makes pH control a critical parameter for achieving reproducible retention times and optimal peak shapes.[2][3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Q1: What is a good starting point for an HPLC method for this compound?
A reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's mixed polarity.[5]
Recommended Starting Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6] A C18 column provides a good balance of retention for moderately polar compounds.
Column Temperature: 30°C.[5] Maintaining a consistent temperature is crucial for reproducible retention times.[4][7]
Detection: UV at an appropriate wavelength (e.g., 275-280 nm, common for pyrazine derivatives).[5][8]
This starting point should be considered a scout run. The results will inform further optimization.
Q2: My retention time is drifting between injections. What are the most likely causes?
Retention time drift is a common issue that undermines the reliability of an analytical method.[7] The primary causes include:
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection. A drifting baseline is a key indicator of an unequilibrated column.
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention time.[7] Using a column oven is essential for stability.[4]
Mobile Phase Instability: The organic component (e.g., acetonitrile) of the mobile phase can evaporate over time, increasing the aqueous content and thus increasing retention time. Prepare fresh mobile phase daily and keep solvent bottles capped.[4]
pH Fluctuation: If the mobile phase is not adequately buffered, its pH can change, significantly impacting the retention of ionizable compounds like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.[3][4]
Pump and System Leaks: Leaks in the HPLC system can lead to an inconsistent flow rate and pressure, causing retention times to vary.
Q3: Why am I seeing a tailing peak for my analyte?
Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out.[9] For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, the most probable cause is secondary interactions between the hydroxyl group and active sites on the silica-based stationary phase.
Silanol Interactions: Residual silanol groups on the silica backbone of the column packing can interact strongly with polar groups like the hydroxyl on your analyte, causing tailing.[10][11][12]
Solution: Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) using an acid modifier like formic or phosphoric acid.[13] At low pH, the silanol groups are protonated and less likely to interact with the analyte.[12]
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9]
Solution: Dilute the sample and reinject.
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[14][15]
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
Q4: How exactly does mobile phase pH affect the retention of this compound?
The mobile phase pH is arguably the most powerful tool for controlling the retention of ionizable compounds.[2][3]
Analyte Ionization: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a weakly acidic hydroxyl group.
At low pH (e.g., pH < 4): The hydroxyl group will be fully protonated (neutral). In this state, the molecule is less polar and will have a stronger interaction with the non-polar C18 stationary phase, leading to longer retention times .[12]
At high pH (e.g., pH > 8): The hydroxyl group will be deprotonated, giving the molecule a negative charge. This ionized form is more polar and will be less retained by the stationary phase, leading to shorter retention times .[2]
Practical Implication: To achieve maximum retention and often better peak shape (by suppressing silanol interactions), a low pH mobile phase is recommended.[12][13] If you need to decrease the retention time, you can cautiously increase the mobile phase pH, but be aware that operating silica-based columns at high pH (>7.5) can cause them to degrade.[10]
Troubleshooting Guides
This section provides in-depth, step-by-step guides for resolving more complex issues.
Guide 1: Optimizing Poor or Excessive Retention
Scenario A: Poor Retention (Analyte Elutes Too Early, k' < 2)
If your analyte elutes at or near the void volume, you are not achieving adequate separation.
Step-by-Step Protocol:
Decrease Organic Solvent Strength: The most straightforward way to increase retention in RP-HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the non-polar stationary phase.
Ensure Low Mobile Phase pH: Confirm that your mobile phase is acidic (pH 2.5-3.5). This ensures the analyte is in its neutral, less polar form, maximizing retention.[12]
Consider a More Retentive Stationary Phase: If the above steps are insufficient, your column may not be suitable.
Switch to a column with a higher carbon load or a longer alkyl chain (e.g., C30).
A phenyl-hexyl column could also increase retention through π-π interactions with the phenyl ring of the analyte.
Lower the Column Temperature: Reducing the temperature can increase retention, although this also may increase backpressure.[16]
Scenario B: Excessive Retention (Analyte Elutes Too Late or Not at All)
Long analysis times are inefficient and can lead to broad peaks.
Step-by-Step Protocol:
Increase Organic Solvent Strength: Increase the percentage of acetonitrile or methanol in your mobile phase. This increases the mobile phase's non-polar character, which will compete more effectively with the stationary phase for the analyte, causing it to elute faster.
Increase Flow Rate: A higher flow rate will decrease the retention time but may also decrease resolution and increase pressure.[16]
Increase Column Temperature: Raising the temperature decreases the viscosity of the mobile phase and increases the energy of the analyte, leading to shorter retention times.[4] A good starting point is to try 40°C or 50°C.
The following table summarizes the general effects of parameter changes on retention time.
Reduces mobile phase viscosity, increases analyte energy.[7]
Guide 2: Troubleshooting Peak Splitting
Split peaks are a frustrating artifact that can indicate a serious problem with the column or system.[9][11]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting logic for split HPLC peaks.
Detailed Steps:
Check for Column Void/Blockage: If all peaks are split, it's likely a physical problem at the head of the column. A void can form if the packing bed settles, or the inlet frit can become partially blocked.[10]
Action: Disconnect the column, reverse its direction, and flush with mobile phase at a low flow rate. If this doesn't resolve the issue, the column likely needs to be replaced. Using guard columns or in-line filters can prevent this problem.[11]
Verify Sample Solvent Compatibility: If only your analyte peak is splitting, the issue is likely chemical. A common cause is dissolving the sample in a solvent (like 100% acetonitrile) that is much stronger than your initial mobile phase (e.g., 95% water). This causes the sample to race through the first part of the column in a distorted band.[15]
Action: Re-prepare your sample by dissolving it in the same solvent composition as your initial mobile phase.[14]
Ensure Complete Dissolution: If the analyte is not fully dissolved, injecting a heterogeneous sample can lead to a split peak.[15]
Action: Ensure your sample is completely solubilized before injection. Sonication can aid this process.
Guide 3: Systematic Method Development Workflow
For developing a robust method from scratch, a systematic approach is essential.
Workflow for Method Development
Caption: Systematic workflow for HPLC method development.
Define Analytical Goals: Determine the required resolution between your analyte and any impurities, and the maximum acceptable run time.
Scouting Phase:
Column Selection: Start with a general-purpose C18 column.
Initial Run: Perform a broad gradient run as described in the FAQs. This provides a global view of the sample components.
Optimization Phase:
Retention Time: Adjust the gradient slope. A shallower gradient will increase resolution and retention time. A steeper gradient will do the opposite.
Peak Shape: If peak tailing is observed, ensure the mobile phase pH is low (2.5-3.5) to suppress silanol interactions.[10][12]
Selectivity: If peaks are co-eluting, changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the temperature can alter selectivity and improve resolution.
Validation Phase:
Robustness Testing: Once the method is optimized, intentionally make small changes to parameters like pH (±0.1 units), temperature (±2°C), and flow rate (±5%) to ensure that these minor variations do not cause significant changes in the results. This confirms the method is robust and reliable for routine use.
By following these structured guides and understanding the scientific principles behind them, you can effectively troubleshoot and optimize your HPLC method for the analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, ensuring accurate and reproducible results.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
Unknown Author. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
GenTech Scientific. (2024, February 6). Tips for Optimizing High-Performance Liquid Chromatography (HPLC).
LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
PubMed. (n.d.). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography.
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
FooDB. (2010, April 8). Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468).
Overcoming steric hindrance when reacting 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Title: Technical Support Center: Overcoming Steric Hindrance in 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Functionalization Introduction Welcome to the Application Support Center. As researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Overcoming Steric Hindrance in 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Functionalization
Introduction
Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter highly functionalized heterocycles that resist standard synthetic transformations. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (and its tautomer, 3-ethyl-6-methyl-5-phenylpyrazin-2(1H)-one) is a prime example. The dense substitution pattern—specifically the C3-ethyl group adjacent to the N1/O2 reactive centers, compounded by the lipophilic C5-phenyl and C6-methyl groups—creates a severe steric shield. This guide synthesizes field-proven insights to help you troubleshoot and bypass these kinetic barriers during chlorination and alkylation workflows.
Frequently Asked Questions (FAQs)
Q1: Why does standard POCl₃ reflux fail to chlorinate my pyrazin-2-ol substrate?A: Standard POCl₃ reflux reaches approximately 105°C. For unhindered pyrazines, this provides sufficient thermal energy. However, the C3-ethyl group in your substrate physically blocks the trajectory required for the pyrazin-2-ol oxygen to attack the phosphoryl center. The activation energy for this nucleophilic addition is simply not met at 105°C.
Solution: Transition to a high-temperature, solvent-free closed system. By using equimolar POCl₃ and a pyridine base in a sealed reactor at 160°C, you force the system past the kinetic barrier[1]. Pyridine acts as an acid scavenger, preventing the protonation of the pyrazine nitrogen, which would otherwise electronically deactivate the ring[1].
Q2: My alkylation yields almost exclusively the N-alkylated product. How can I achieve selective O-alkylation?A: Pyrazin-2-ols are ambident nucleophiles. N-alkylation yields the thermodynamically stable pyrazinone, whereas O-alkylation is a kinetically controlled process[2]. The steric bulk of the C3-ethyl group hinders both pathways, but the softer nitrogen atom is generally more accessible to standard alkyl halides (like methyl iodide).
Solution: To force O-alkylation, you must exploit Hard-Soft Acid-Base (HSAB) principles. Switch to a "hard" electrophile (e.g., alkyl triflates or dialkyl sulfates) and use a halophilic silver salt like Ag₂CO₃. The silver ion coordinates the leaving group, generating a highly electrophilic, carbocation-like species that preferentially attacks the harder oxygen atom. Running this in a polar aprotic solvent (e.g., DMF) leaves the oxygen "naked" and highly reactive.
Q3: Can phase-transfer catalysis (PTC) improve the sluggish reaction rates?A: Yes. The highly substituted pyrazine core is extremely lipophilic. When deprotonated, the resulting sodium or potassium pyrazinolate salt has poor solubility in organic solvents, leading to a heterogeneous, slow reaction. Adding a PTC like Benzyltriethylammonium chloride (TEBAC) exchanges the alkali metal for a bulky, lipophilic ammonium cation[3]. This pulls the reactive intermediate into the organic phase, stripping away tight ion-pairing and significantly accelerating substitution rates[3].
Quantitative Data: Reaction Optimization
To illustrate the causality of these reagent choices, compare the empirical data below.
Table 1: Optimization of Chlorination Conditions
Reagent System
Temp (°C)
Time (h)
Conversion (%)
Mechanistic Note
POCl₃ (excess)
105 (Reflux)
24
< 20%
Insufficient thermal energy to overcome C3-ethyl bulk.
POCl₃ + PCl₅
110
12
45%
PCl₅ increases electrophilicity but causes side reactions[4].
POCl₃ + TEBAC
105
8
65%
Phase transfer improves solubility of intermediates[3].
POCl₃ (1.2 eq) + Pyridine
160 (Sealed)
3
> 95%
High thermal energy and acid scavenging drive completion[1].
Table 2: Regioselectivity in Methylation (O- vs N-Alkylation)
Base
Solvent
Electrophile
O:N Ratio
Yield (%)
K₂CO₃
Acetone
MeI
10:90
85
NaH
THF
MeI
20:80
88
DBU
Toluene
MeOTf
60:40
75
Ag₂CO₃
DMF
MeI
95:5
82
Troubleshooting Protocols
The following methodologies are designed as self-validating systems. Do not deviate from the specified temperatures or order of addition, as these are calibrated to bypass the specific steric hindrance of the 3-ethyl group.
Protocol A: High-Temperature Solvent-Free Chlorination
Objective: Convert 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to the 2-chloro derivative.
Preparation: Charge a 150 mL Teflon-lined stainless steel reactor with 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (1.0 equiv, typically 0.1 mol).
Causality Check: Using only a slight excess of POCl₃ minimizes the risk of latent exothermic events during the quench[5]. Pyridine is critical to neutralize the HCl byproduct.
Reaction: Seal the reactor securely. Heat to 160°C for 3 hours.
Quench & Workup: Cool the reactor completely to 0°C before opening. Carefully pour the contents into a beaker containing crushed ice (100 g). Slowly adjust the pH to 8–9 using ice-cold saturated Na₂CO₃ solution[1].
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure 2-chloro intermediate.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the pyrazin-2-ol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Base Activation: Add Ag₂CO₃ (1.5 equiv). Wrap the flask in aluminum foil to exclude light and stir at room temperature for 15 minutes.
Causality Check: The silver ions coordinate with the pyrazinolate and prime the system for halogen abstraction from the incoming electrophile, steering the reaction via kinetic control[2].
Electrophile Addition: Cool the mixture to 0°C. Dropwise add the alkyl iodide or alkyl triflate (1.2 equiv).
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Isolation: Filter the suspension through a pad of Celite to remove the precipitated silver halide salts. Dilute the filtrate with water and extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF), dry, and concentrate.
Reaction Pathway Visualization
Below is the logical workflow for functionalizing this hindered core, mapping out the divergent pathways based on your synthetic goals.
Reaction pathways for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol overcoming steric hindrance.
References
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[Link]
"Chlorination using POCl3 and benzyltriethylammonium chloride.
Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent." J. Indian Chem. Soc., 2021. [Link]
"Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." PMC, 2022.[Link]
Preventing oxidation of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in open-air experiments
Welcome to the technical support center for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and prevention of oxidation of this compound in open-air experiments.
Troubleshooting Guide: Addressing Oxidation in Real-Time
This section addresses immediate concerns and observable issues during your experiments.
Question: I've noticed a color change in my solution of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol from colorless to yellow/brown. What is happening?
Answer: A visual color change is a primary indicator of oxidation. The pyrazin-2-ol ring system is electron-rich and susceptible to autoxidation, a process where atmospheric oxygen reacts with the compound.[1] This reaction is often a free-radical chain reaction that can lead to the formation of colored byproducts. The likely mechanism involves the formation of hydroperoxides and their subsequent degradation products.[1] This process can be accelerated by exposure to light and elevated temperatures.[2]
Immediate Actions:
Immediately protect your sample from light by wrapping the container in aluminum foil or transferring it to an amber vial.
If possible, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
Store the sample at a reduced temperature (e.g., in a refrigerator or freezer at -20 °C) to slow the degradation rate.[3]
Question: My analytical results (NMR, LC-MS) show unexpected peaks, and the peak corresponding to my compound is diminishing. How can I confirm oxidation?
Answer: The appearance of new signals in your analytical data, coupled with a decrease in the signal of the starting material, strongly suggests degradation.
Confirmation Protocol:
Mass Spectrometry (MS): Look for new peaks with m/z values corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to your parent compound. These correspond to hydroxylated or peroxide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Oxidation can lead to changes in the chemical shifts of protons and carbons near the reaction site. You may observe the appearance of new aromatic signals or changes in the signals of the ethyl and methyl groups.
Thin Layer Chromatography (TLC): Run a TLC of your sample against a fresh, unexposed sample. The appearance of new, often more polar, spots is indicative of oxidation products.
Question: I suspect my solvent is contributing to the oxidation. Is this possible?
Answer: Yes, the choice of solvent can play a role. Solvents that are not properly degassed can contain dissolved oxygen, which will readily react with your air-sensitive compound. Additionally, certain solvents, like ethers, can form explosive peroxides upon standing, which can initiate oxidation.[4]
Recommendations:
Always use freshly distilled or commercially available anhydrous solvents.
Before use, degas your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of oxidation.
Question: What is the primary mechanism of oxidation for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol?
Answer: The most probable mechanism is autoxidation, a free-radical chain reaction initiated by atmospheric oxygen.[1] The electron-rich pyrazin-2-ol ring is susceptible to attack by radicals. The reaction proceeds through initiation, propagation, and termination steps, leading to the formation of hydroperoxides and other oxidized species.[1]
Caption: Autoxidation mechanism of pyrazin-2-ol.
Question: What are the best practices for handling and storing 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol to prevent oxidation?
Answer: The key is to minimize exposure to oxygen, light, and heat.
Storage Recommendations:
Short-term: Store in a tightly sealed amber vial or a container wrapped in aluminum foil.[2] Purge the headspace with an inert gas before sealing. Store in a refrigerator.
Long-term: For extended storage, storing the compound in a sealed vial under an inert atmosphere inside a freezer (-20°C or below) is recommended.[3] Consider using a glove box for aliquoting to prevent atmospheric exposure.[2][5]
Handling Recommendations:
When weighing or transferring the solid, do so in an inert atmosphere whenever possible, for example, inside a glove box.[2]
If a glove box is unavailable, minimize the time the compound is exposed to air.
For solution-based experiments, use degassed solvents and maintain a positive pressure of an inert gas over the reaction mixture.[6][7]
Question: Can I use antioxidants to prevent the oxidation of my compound?
Answer: Yes, the addition of a radical-scavenging antioxidant can be an effective strategy. Antioxidants work by interrupting the free-radical chain reaction of autoxidation.[1][8]
Commonly Used Antioxidants:
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that is effective at low concentrations.
Vitamin E (α-tocopherol): A natural antioxidant that is also a potent radical scavenger.
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
Considerations:
The choice of antioxidant will depend on the solvent system and the downstream application of your compound.
It is crucial to determine the optimal concentration of the antioxidant to be effective without interfering with your experiment.
Always run a control experiment without the antioxidant to validate its effect.
Antioxidant
Typical Concentration
Solubility
Notes
BHT
0.01 - 0.1% (w/v)
Organic Solvents
Can sometimes interfere with certain assays.
Vitamin E
0.05 - 0.2% (w/v)
Organic Solvents, Lipids
Natural product, generally well-tolerated in biological systems.
Ascorbic Acid
0.1 - 1.0% (w/v)
Water, Alcohols
Can act as a pro-oxidant in the presence of metal ions.
Question: How do I set up an experiment under an inert atmosphere?
Answer: Working under an inert atmosphere is a standard technique to handle air-sensitive compounds.[6] The two most common methods are using a Schlenk line or a glove box.
Protocol for Setting Up an Inert Atmosphere with a Schlenk Line:
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (overnight at >125°C) and cooled under a stream of dry inert gas.[5]
Assembly: Assemble your reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while it is still warm and immediately place it under a positive pressure of inert gas from the Schlenk line.
Purging: Evacuate the flask using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three to five times to ensure all atmospheric gases are removed.
Reagent Addition: Add your degassed solvents and reagents via a syringe through a rubber septum.[7][9] Ensure you flush the syringe with inert gas before and after the transfer.[10]
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be achieved by connecting the Schlenk line to a gas bubbler or a balloon filled with the inert gas.[7]
Caption: Experimental setup using a Schlenk line.
Analytical Methods for Detecting and Quantifying Pyrazines
Accurate detection and quantification are crucial for monitoring the stability of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Recommended Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds like pyrazines.[11][12] Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation method to concentrate the analytes before GC-MS analysis.[11]
High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection: HPLC is suitable for non-volatile or thermally labile compounds. A reversed-phase C18 column is often used for the separation of pyrazine derivatives.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers high sensitivity and selectivity for quantifying low levels of pyrazines and their oxidation products.[12]
References
Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
Ossila. Air Sensitive Compounds.
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
YouTube. (2022, February 2). Inert Atmosphere.
ResearchGate. (2021, August 8). How to create inert atmosphere ?.
YouTube. (2022, February 2). Inert Atmosphere, with no O2.
Benchchem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
Resch, J., Wolfer, K., Barth, A., & Kalberer, M. (2023). Effects of storage conditions on the molecular-level composition of organic aerosol particles. Atmospheric Chemistry and Physics, 23(16), 9161–9171.
Baylor University Environmental Health & Safety. Time-Sensitive Chemicals.
MDPI. (2026, February 19). Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2.
PubMed. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
Shul'pin, G. B. Oxidations by the reagent ''O2–H2O2–vanadium derivative–pyrazine- 2-carboxylic acid''. Part.
ACS Publications. (2020, January 23). Overcoming Electron-Withdrawing and Product-Inhibition Effects by Organocatalytic Aerobic Oxidation of Alkylpyridines and Related Alkylheteroarenes to Ketones | The Journal of Organic Chemistry.
ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF.
MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
ResearchGate. Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
RSC Publishing. (2024, June 7). Green advancements towards the electrochemical synthesis of heterocycles.
ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.
Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes.
Wikipedia. Autoxidation.
PMC. Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles.
ResearchGate. Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
RSC Publishing. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation.
ResearchGate. Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles) | Request PDF.
YouTube. (2014, July 11). Autooxidation.
Antioxidant potential study of some synthesized N-heterocycles.
ResearchGate. Analytical methods for pyrazine detection | Download Scientific Diagram.
PMC. (2023, March 5). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone.
Google Patents. CN102095809A - Analysis method for detecting pyrazine compounds in beer.
MDPI. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
Pacific Northwest National Laboratory. Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed- Phase Mixtures.
PMC. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
Organic & Biomolecular Chemistry (RSC Publishing). Revising the mechanism of polymer autooxidation.
Technical Support Center: Refining Purification Methods for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol using Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol using column chromatography. It a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol using column chromatography. It addresses common challenges and provides practical, field-proven solutions to optimize separation efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Q1: What is the most suitable stationary phase for the purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol?
A1: Due to the polar nature of the pyrazin-2-ol moiety and the presence of a hydroxyl group, a polar stationary phase is generally recommended.[1]
Silica Gel (SiO₂): This is the most common and cost-effective choice for the purification of pyrazinols. Its hydroxyl groups interact with the polar functional groups of the target compound, allowing for effective separation from less polar impurities.[2] For challenging separations of closely related pyrazine derivatives, high-performance silica with a larger surface area can provide improved resolution.
Alumina (Al₂O₃): Alumina can be a suitable alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[1] It is available in neutral, acidic, and basic forms, allowing for further optimization based on the stability of the target molecule.
Reversed-Phase (C18): While less common for this specific application in traditional column chromatography, reversed-phase silica (like C18-bonded silica) can be employed, especially for removing highly polar impurities or in high-performance liquid chromatography (HPLC) applications.[3][4] In this case, a polar mobile phase would be used.
Q2: How do I select an appropriate mobile phase (eluent) system?
A2: The choice of mobile phase is critical for achieving good separation. A solvent system that provides a good retention factor (Rf) difference between your target compound and impurities on a Thin Layer Chromatography (TLC) plate is the ideal starting point.
Typical Solvent Systems: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a more polar solvent is used. Common combinations include:
Optimizing the Ratio: The polarity of the mobile phase is adjusted by changing the ratio of the solvents. A higher proportion of the polar solvent (e.g., ethyl acetate) will increase the elution strength and move the compounds faster up the column. Start with a low polarity mixture and gradually increase it (gradient elution) for complex mixtures.[1] A mixture of 90/10 hexane/ethyl acetate has been shown to be effective for eluting desirable pyrazines while retaining undesirable imidazoles.[3]
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.[1] For a basic compound like a pyrazinol, this can be due to strong interactions with the acidic silanol groups on the silica surface.
Add a Modifier: To mitigate this, a small amount of a basic modifier can be added to the mobile phase. Triethylamine (Et₃N) or ammonia (NH₃) at a concentration of 0.1-1% can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
Sample Overloading: Applying too much sample to the column can also lead to tailing and poor resolution.[1] Ensure the sample is loaded in a concentrated band and that the amount does not exceed the column's capacity.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification process.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or No Separation
Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low.
Optimize the Mobile Phase: Systematically test different solvent ratios using TLC to find a system that gives a clear separation between your target compound and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
Incorrect Stationary Phase: The chosen stationary phase may not be providing sufficient selectivity.
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, try alumina or a different grade of silica.
Column Overloading: Too much sample was loaded onto the column.[1]
Reduce Sample Load: Use a larger column or decrease the amount of crude material being purified.
Compound Stuck on the Column
Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase.
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol).
Compound Decomposition: The compound may be unstable on the stationary phase.[7]
Test for Stability: Run a small spot of your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base.[7]
Cracked or Channeled Column
Improper Packing: The stationary phase was not packed uniformly, leading to uneven solvent flow.[1]
Repack the Column: Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles and ensure a compact bed.
Low Yield
Irreversible Adsorption: The compound is strongly and irreversibly binding to the stationary phase.
Use a Modifier: As mentioned for tailing, adding a small amount of a competing base like triethylamine can help to recover the compound.
Co-elution with Impurities: The fractions containing the pure compound were not cleanly separated from impurities.
Fine-tune the Elution: Use a shallower gradient or isocratic elution with the optimal solvent mixture to improve resolution. Collect smaller fractions to better isolate the pure compound.
Detailed Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is fundamental to achieving a good separation.
Select Column Size: Choose a column with a diameter and length appropriate for the amount of sample to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a homogenous slurry is formed.
Pack the Column:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a small layer of sand.
Pour the silica slurry into the column in one continuous motion.
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the top of the silica bed run dry.
Add another layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
Protocol 2: Sample Loading and Elution
Proper sample loading is key to obtaining sharp bands and good resolution.
Dissolve the Sample: Dissolve the crude 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in a minimal amount of the mobile phase or a slightly more polar solvent.
Dry Loading (Recommended):
Adsorb the dissolved sample onto a small amount of silica gel.
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Wet Loading:
Carefully add the concentrated sample solution directly to the top of the column using a pipette.
Allow the sample to absorb completely into the sand/silica bed.
Elution:
Carefully add the mobile phase to the top of the column.
Begin collecting fractions as the solvent starts to elute from the bottom.
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
References
Chromatographic evaluation and application of nitrogenous heterocyclic ring-bonded stationary phase in hydrophilic interaction liquid chromatography.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
HPLC Troubleshooting Guide. Unknown Source.
A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography.
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
Troubleshooting Flash Chrom
Improving Flash Purification of Chemically Rel
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological.
A Head-to-Head Comparison of Pyrazinone-Based Bioactive Scaffolds: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol vs. 5,6-Diphenylpyrazin-2-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazinone core stands out as a "privileged structure," a versatile scaffold capable o...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazinone core stands out as a "privileged structure," a versatile scaffold capable of interacting with a diverse array of biological targets. This has led to the development of numerous pyrazinone derivatives with promising therapeutic potential in oncology, inflammation, and infectious diseases. This guide provides an in-depth, objective comparison of two such derivatives: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and 5,6-Diphenylpyrazin-2-ol . While direct comparative efficacy studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues to infer potential therapeutic applications and guide future research. We will delve into their potential as kinase inhibitors in oncology and their antimicrobial properties, supported by detailed experimental protocols for their evaluation.
Structural Overview and Synthetic Accessibility
The two molecules, while sharing the core pyrazinone ring, present distinct substitution patterns that are predicted to influence their biological activity and pharmacokinetic profiles.
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: This molecule features a combination of alkyl (ethyl, methyl) and aryl (phenyl) substituents. The presence of smaller alkyl groups may influence its solubility and metabolic stability.
5,6-Diphenylpyrazin-2-ol: This derivative is characterized by the presence of two phenyl groups, which significantly increases its aromatic character and potential for π-π stacking interactions with biological targets.
The synthesis of such substituted 2(1H)-pyrazinones can be achieved through various established methods, often involving the condensation of α-dicarbonyl compounds with α-amino amides or related precursors.[1] The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Comparative Efficacy Profile: Insights from Analogue Studies
Lacking direct head-to-head data, we will extrapolate the potential efficacy of our target molecules from published studies on structurally similar pyrazinone derivatives.
Anticancer Activity: Targeting the Kinase Superfamily
The 2(1H)-pyrazinone scaffold is a well-established motif for the development of ATP-competitive protein kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.
5,6-Diphenylpyrazin-2-ol Analogues as Kinase Inhibitors:
Recent studies have highlighted the potential of diphenylpyrazine derivatives as potent anticancer agents. For instance, novel 1,3-diphenylpyrazine derivatives have been identified as inhibitors of S-Phase Kinase-Associated Protein 2 (Skp2), a component of the ubiquitin-proteasome system that is often overexpressed in cancer.[4][5] One such derivative, compound 14i , demonstrated significant activity against the Skp2-Cks1 interaction with an IC50 value of 2.8 μM and exhibited potent cytotoxicity against PC-3 and MGC-803 cancer cell lines with IC50 values of 4.8 and 7.0 μM, respectively.[5] This suggests that the diphenylpyrazine core of 5,6-Diphenylpyrazin-2-ol could serve as a valuable starting point for developing inhibitors of key protein-protein interactions in cancer signaling.
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Analogues as Kinase Inhibitors:
The substitution pattern of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol aligns with scaffolds that have been explored as inhibitors of various kinases. The combination of alkyl and aryl groups can be tailored to achieve selectivity and potency against specific kinase targets. While specific data for this exact molecule is scarce, the general class of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones has been shown to possess kinase inhibitory and antiproliferative activity in human tumor cells.[2]
Table 1: Comparative Anticancer Potential (Inferred from Analogues)
Feature
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (Inferred)
5,6-Diphenylpyrazin-2-ol (Inferred from Diphenylpyrazine Derivatives)
Potential Target Class
Protein Kinases
Protein Kinases, Skp2 E3 Ligase
Potential Mechanism
ATP-competitive inhibition of kinase activity.
Inhibition of protein-protein interactions (e.g., Skp2-Cks1), potentially leading to cell cycle arrest and apoptosis.
Supporting Evidence
General activity of substituted pyrazinones as kinase inhibitors.[2]
Potent activity of 1,3-diphenylpyrazine derivatives against Skp2 and cancer cell lines (IC50 values in the low micromolar range).[5]
Antimicrobial Activity
Pyrazine derivatives have also been investigated for their antimicrobial properties. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.
A study on 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydro-pyrazines, which are structurally related to 5,6-Diphenylpyrazin-2-ol , demonstrated significant in vitro antibacterial and antifungal activity.[6] Specific derivatives showed excellent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as potent antifungal activity against Aspergillus flavus and Mucor species.[6] This suggests that the diphenylpyrazine scaffold could be a promising template for the development of novel antimicrobial agents.
While less direct evidence is available for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol , the general class of pyrazine derivatives has shown a broad spectrum of antimicrobial activities. Further screening would be necessary to determine its specific antimicrobial potential.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and a direct comparison of these two compounds, we provide detailed, standardized protocols for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[7][8][9]
Materials:
Cancer cell lines (e.g., PC-3, MGC-803, MCF-7)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Test compounds (3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and 5,6-Diphenylpyrazin-2-ol) dissolved in DMSO.
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing via Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[10][11][12]
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Sterile blank paper disks
Positive control antibiotic disks (e.g., Ciprofloxacin)
Forceps
Incubator
Procedure:
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three directions.
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also, apply a positive control antibiotic disk and a solvent control disk.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.
Kirby-Bauer Disk Diffusion Workflow
Caption: Step-by-step workflow for assessing antimicrobial susceptibility using the Kirby-Bauer disk diffusion method.
Conclusion and Future Directions
While a definitive declaration of superior efficacy between 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and 5,6-Diphenylpyrazin-2-ol is premature without direct comparative data, this guide provides a logical framework for their evaluation based on the activities of structurally related compounds. The existing literature suggests that the diphenylpyrazine scaffold of 5,6-Diphenylpyrazin-2-ol holds significant promise, particularly in the realm of oncology as a potential inhibitor of protein-protein interactions within the ubiquitin-proteasome system. The substitution pattern of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol aligns it with known kinase inhibitor scaffolds, warranting further investigation into its specific kinase targets.
For drug development professionals, the provided experimental protocols offer a starting point for a systematic, head-to-head comparison of these and other novel pyrazinone derivatives. Future research should focus on:
Broad-panel kinase screening to identify specific targets for both compounds.
In vivo efficacy studies in relevant animal models of cancer and infectious diseases.
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these scaffolds.
Pharmacokinetic and toxicological profiling to assess their drug-like properties.
By systematically exploring the therapeutic potential of these and other pyrazinone derivatives, the scientific community can continue to leverage this privileged scaffold to develop novel and effective treatments for a range of human diseases.
References
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ResearchGate. [Link]
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ACS Publications. [Link]
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
Synthesis and Evaluation of Diphenylpyrazine Cyclic Amine Derivatives as IP Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ACS Publications. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
ANTIMICROBIAL SENSITIVITY TESTING. Virginia Institute of Marine Science. [Link]
PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds. [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology. [Link]
CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. [Link]
Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate. [Link]
Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. PubMed. [Link]
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. [Link]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. [Link]
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. PubMed. [Link]
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. ijrpb.com. [Link]
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. ScienceDirect. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. PMC. [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Bangladesh Journals Online. [Link]
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Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica. [Link]
Optimizing LC-MS/MS Workflows for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in Plasma: A Comparative Guide
As an application scientist specializing in the bioanalysis of complex heterocyclic compounds, I frequently encounter target analytes that resist standard extraction methodologies. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist specializing in the bioanalysis of complex heterocyclic compounds, I frequently encounter target analytes that resist standard extraction methodologies. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786652-82-2) is a prime example. Structurally related to the pyrazine intermediates and active metabolites of modern prostacyclin receptor agonists[1], this heavily substituted pyrazine derivative presents a unique set of physicochemical challenges when quantified in human plasma.
This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Advanced Polymeric Solid Phase Extraction (SPE)—to demonstrate how mechanistic choices in sample clean-up directly dictate LC-MS/MS performance.
The Bioanalytical Challenge: Causality in Pyrazine Extraction
To design a robust assay, we must first understand the causality behind experimental failures. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a "chameleon" molecule due to two critical structural features:
Tautomeric Equilibrium: The hydroxyl group at the C2 position of the pyrazine ring allows the molecule to tautomerize between its pyrazin-2-ol and pyrazin-2-one forms. This shifts its polarity dynamically based on the microenvironment's pH, leading to inconsistent partitioning in organic solvents.
Basic Nitrogen Interactions: The nitrogen atoms in the pyrazine ring are highly prone to secondary interactions with residual silanols found in traditional silica-based extraction media, causing severe peak tailing and irreversible binding.
When analyzing this compound in plasma, co-eluting glycerophospholipids cause massive ion suppression in the electrospray ionization (ESI) source. Therefore, the chosen sample preparation method is not merely a procedural preference; it is a mechanistic necessity to strip away phospholipids while universally capturing both tautomeric forms of the analyte.
Comparative Evaluation of Sample Preparation Techniques
To establish the optimal workflow, we compared three distinct methodologies. The validation of these methods adheres strictly to the FDA’s 2018 Bioanalytical Method Validation Guidance for Industry[2], ensuring that all precision, accuracy, and recovery metrics meet regulatory standards.
Method A: Protein Precipitation (PPT)
PPT uses organic solvents to denature plasma proteins. While fast, it fails to remove endogenous phospholipids. The resulting extract suffers from severe matrix effects, suppressing the analyte signal and raising the Lower Limit of Quantification (LLOQ).
Method B: Liquid-Liquid Extraction (LLE)
LLE utilizes an immiscible organic solvent (e.g., Ethyl Acetate). By buffering the plasma to pH 4.0, we attempt to lock the analyte into a single tautomeric state. However, the amphiphilic nature of the pyrazin-2-ol form results in moderate and highly variable recovery.
Method C: Advanced Polymeric SPE (The Recommended Product)
Using a Hydrophilic-Lipophilic Balance (HLB) Polymeric Microelution Plate (e.g., Oasis HLB or Strata-X) bypasses the limitations of both PPT and LLE. The polymeric backbone eliminates silanol interactions, while the dual-phase retention mechanism captures both tautomers with near-perfect efficiency regardless of pH. Furthermore, the microelution format allows for elution in minimal volumes, eliminating the need for a time-consuming dry-down and reconstitution step.
Experimental Protocols: Building a Self-Validating System
A robust bioanalytical protocol must be a self-validating system . In the workflows below, an isotopically labeled internal standard (IS) is spiked into every sample prior to extraction. By continuously monitoring the absolute peak area of the IS across the analytical run, the system automatically flags any localized matrix effects or extraction anomalies, ensuring complete trustworthiness of the generated data.
Step-by-Step Methodologies
Method A: Protein Precipitation (PPT)
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Spike: Add 10 µL of IS working solution (3-Ethyl-6-methyl-5-phenylpyrazin-2-ol-d5, 100 ng/mL).
Extract: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE)
Aliquot: Transfer 50 µL of plasma and 10 µL of IS into a 2.0 mL glass tube.
Buffer: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.0) to control tautomerization.
Partition: Add 1.0 mL of Ethyl Acetate/Hexane (50:50, v/v).
Extract: Vortex for 5 minutes. Centrifuge at 4,000 rpm for 5 minutes to separate layers.
Dry Down: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of N₂ at 40°C.
Reconstitute: Resuspend in 100 µL of Mobile Phase A/B (50:50, v/v) and inject.
Method C: Polymeric HLB SPE (Microelution Format)
Pre-treatment: Dilute 50 µL of plasma (spiked with 10 µL IS) with 50 µL of 4% H₃PO₄ to disrupt protein binding.
Load: Apply the 110 µL pre-treated sample directly to the Polymeric HLB microelution plate. (Note: Advanced water-wettable polymers do not require conditioning or equilibration).
Wash: Wash with 200 µL of 5% Methanol in water to elute polar interferences and salts.
Elute: Elute the target analyte with 2 × 25 µL of Acetonitrile/Methanol (50:50, v/v).
Dilute: Add 50 µL of LC-MS grade water directly to the eluate to match initial mobile phase conditions, creating an injection-ready sample.
Workflow Visualization
Comparative Sample Preparation Workflows for Plasma LC-MS/MS Analysis
Quantitative Performance & Data Presentation
The extracted samples were analyzed using a C18 column (50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode. Previous pharmacokinetic studies on related diphenylpyrazine compounds have demonstrated the absolute necessity of rigorous extraction to achieve LLOQs in the low pg/mL to ng/mL range[1].
The table below summarizes the objective performance metrics of the three methodologies:
Performance Metric
Method A: PPT
Method B: LLE
Method C: Polymeric SPE
Mean Recovery (%)
82.4 ± 6.1
74.5 ± 8.3
96.2 ± 2.4
Matrix Effect (%)
-48.2 (Suppression)
-18.5
-3.1
LLOQ (ng/mL)
5.0
1.0
0.1
Precision (%CV at LLOQ)
14.5%
9.2%
3.8%
Phospholipid Removal
Poor
Moderate
Excellent (>99%)
Data Interpretation
Method A (PPT) suffers from a nearly 50% loss in signal due to phospholipid-induced ion suppression, rendering it unsuitable for trace-level quantification.
Method B (LLE) improves cleanliness but suffers from poor recovery (74.5%) and higher variability, directly caused by the analyte's tautomeric shifts during the solvent partitioning phase.
Method C (Polymeric SPE) objectively outperforms the alternatives. The HLB sorbent captures the analyte via both hydrophobic and hydrophilic mechanisms, yielding a near-quantitative recovery (96.2%) and virtually eliminating matrix effects (-3.1%).
Conclusion
When developing LC-MS/MS methods for highly substituted pyrazine derivatives like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, relying on basic PPT or LLE introduces unacceptable analytical risk. The experimental data clearly demonstrates that Advanced Polymeric SPE (HLB) is the superior product and methodology. By addressing the specific chemical causality of the analyte—neutralizing silanol interactions and bypassing tautomeric pH dependencies—Polymeric SPE provides a clean, self-validating, and highly sensitive assay suitable for rigorous pharmacokinetic and drug development applications.
References
Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018.
URL:[Link]
Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method
Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/NIH). July 2020.
URL:[Link]
A Comparative Spectroscopic Guide to 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and Related Pyrazine Scaffolds
Abstract This technical guide provides a comprehensive spectroscopic analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a substituted hydroxypyrazine of interest in medicinal and materials chemistry. Due to the limited a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a substituted hydroxypyrazine of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust, predictive spectroscopic profile through a comparative analysis with foundational pyrazine structures. By systematically examining the influence of individual substituents—hydroxyl, ethyl, methyl, and phenyl groups—on the spectral characteristics of the pyrazine core, we can reliably forecast the spectral features of the target molecule. This document details expected outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by established data from pyrazine, 2-hydroxypyrazine, and various alkylated pyrazines. Detailed, validated experimental protocols are provided for each technique to ensure reproducibility and guide researchers in their own characterization efforts.
Introduction: The Pyrazine Scaffold and the Significance of Substitution
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds integral to numerous fields. They are renowned as key flavor and aroma components in foods and beverages, often formed during Maillard reactions and Strecker degradations.[1] Beyond food science, the pyrazine ring is a privileged scaffold in medicinal chemistry, found in approved drugs such as the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[2] The biological and chemical versatility of the pyrazine core can be finely tuned by introducing various substituents, which modulate its electronic properties, steric profile, and metabolic stability.
The subject of this guide, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, incorporates several key functional groups onto the pyrazine ring. A critical feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium with the corresponding pyrazin-2(1H)-one form. This keto-enol tautomerism profoundly influences the molecule's spectroscopic signature and chemical reactivity. This guide will dissect the expected spectroscopic characteristics of this multi-substituted pyrazine by comparing it against simpler, well-documented analogues.
Figure 1: Logical relationship between the target compound and its reference structures for comparative analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles & Expected Spectrum
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic systems like pyrazines. The parent pyrazine molecule exhibits characteristic absorption bands corresponding to these transitions.[3] For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, we predict a significant bathochromic (red) shift in the primary absorption maxima (λmax) compared to the parent pyrazine. This shift is driven by two main factors:
Hydroxyl/Keto Group: The oxygen atom's lone pairs act as an auxochrome, extending the conjugated system.
Phenyl Group: The phenyl ring's π-system extends the overall conjugation across the molecule, leading to a lower energy gap for electronic transitions.[4]
The alkyl substituents (ethyl and methyl) are expected to have a minor, slightly bathochromic effect due to hyperconjugation. The solvent environment will also play a crucial role, with polar solvents potentially causing further shifts due to stabilization of the excited state.
Sample Preparation: Prepare a stock solution of the pyrazine derivative at 1 mg/mL in a UV-transparent solvent (e.g., ethanol or methanol). Serially dilute this stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax (typically in the 1-10 µg/mL range).[8]
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
Data Acquisition:
Use a matched pair of quartz cuvettes (1 cm path length).
Fill the reference cuvette with the analysis solvent to record a baseline.
Fill the sample cuvette with the prepared dilute solution.
Scan the sample from 400 nm down to 200 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the exact concentration is known.
Infrared (IR) Spectroscopy
Theoretical Principles & Expected Spectrum
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, the IR spectrum will be dominated by contributions from its keto-enol tautomerism.
Enol Form (pyrazin-2-ol): A broad O-H stretching band around 3200-3500 cm⁻¹ and a C-O stretching band around 1200 cm⁻¹.
Keto Form (pyrazin-2-one): A strong C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3100-3400 cm⁻¹.
In practice, a mixture of both tautomers will likely exist, presenting bands characteristic of both forms. Other key expected absorptions include aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching from the ethyl and methyl groups (2850-2960 cm⁻¹), and a complex fingerprint region (1400-1600 cm⁻¹) containing C=C and C=N ring stretching vibrations.
Attenuated Total Reflectance (ATR): Place a small, solvent-free solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the most common and convenient method.[8][10]
KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.[10]
Instrumentation: Use a calibrated FTIR spectrometer.
Data Acquisition:
Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles & Expected Spectrum
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, both ¹H and ¹³C NMR will be invaluable.
¹H NMR (Predicted):
Ethyl Group: A triplet (3H, -CH₃) around 1.2-1.4 ppm and a quartet (2H, -CH₂-) around 2.6-2.8 ppm.
Methyl Group: A singlet (3H) around 2.4-2.6 ppm.
Phenyl Group: A series of multiplets (5H) in the aromatic region, likely between 7.2 and 7.8 ppm.
Pyrazine Ring Proton: A singlet (1H) in the aromatic region, likely downfield (>8.0 ppm) due to the electron-withdrawing nature of the ring nitrogens.
OH/NH Proton: A broad singlet, whose chemical shift is highly dependent on concentration, solvent, and temperature. It will be exchangeable with D₂O. In DMSO-d₆, it may appear between 10-13 ppm.
¹³C NMR (Predicted):
Aliphatic Carbons: Signals for the ethyl group (~15 ppm for CH₃, ~25 ppm for CH₂) and the methyl group (~20 ppm).
Aromatic Carbons: Four signals for the phenyl group (ipso, ortho, meta, para) between ~125-140 ppm and four distinct signals for the substituted pyrazine ring carbons, including a C=O carbon significantly downfield (~160-170 ppm) for the keto tautomer.
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydroxypyrazines to clearly observe exchangeable N-H or O-H protons.[8]
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and enough scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than ¹H NMR.
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.
Mass Spectrometry (MS)
Theoretical Principles & Expected Spectrum
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (Molecular Formula: C₁₃H₁₄N₂O, Monoisotopic Mass: 214.11 Da), we expect to see a prominent molecular ion peak (M⁺˙) under Electron Ionization (EI).
Key fragmentation pathways are predicted to be:
Loss of an ethyl radical (M-29): A common fragmentation for ethyl-substituted aromatics, leading to a peak at m/z 185.
Loss of a methyl radical (M-15): Loss of the methyl group, leading to a peak at m/z 199.
Loss of carbon monoxide (M-28): Characteristic of the pyrazin-2-one tautomer, leading to a peak at m/z 186.
Benzylic cleavage: Fragmentation may also occur at the bond between the phenyl group and the pyrazine ring.
The stability of the pyrazine ring suggests the molecular ion will be relatively abundant.[13]
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or acetonitrile for techniques like Electrospray Ionization (ESI). For EI, the sample can be introduced directly via a solids probe or via Gas Chromatography (GC).
Instrumentation: Use a mass spectrometer coupled with a suitable inlet system (e.g., GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and formula confirmation.
Data Acquisition:
GC-MS (EI): The sample is vaporized and ionized by a high-energy electron beam, causing fragmentation.
LC-MS (ESI): The sample is ionized from solution, typically yielding a protonated molecule [M+H]⁺ (m/z 215.12) in positive ion mode. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.[1][13]
Data Analysis: Identify the molecular ion or protonated molecule. Propose structures for the major fragment ions based on logical neutral losses and established fragmentation rules for pyrazine systems.
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol Across Laboratory Scales
For researchers and professionals in drug development, the reproducibility of a chemical synthesis is paramount. A novel compound's journey from a laboratory curiosity to a viable pharmaceutical candidate is paved with t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the reproducibility of a chemical synthesis is paramount. A novel compound's journey from a laboratory curiosity to a viable pharmaceutical candidate is paved with the challenges of consistent, scalable production. This guide provides an in-depth analysis of the synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a substituted pyrazinone of potential interest in medicinal chemistry. We will explore a plausible synthetic route and, more critically, dissect the factors that influence its reproducibility as we move from the benchtop to larger-scale production. Our focus will be on the underlying principles and practical considerations that ensure a robust and reliable synthetic process.
A Plausible Synthetic Route: The Foundation of Reproducibility
While a specific, named reaction for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is not widely documented, a chemically sound approach can be devised based on established methods for pyrazinone synthesis. A common and effective strategy involves the condensation of an α-amino ketone with an α-ketoester. For our target molecule, a logical pathway is the reaction of 2-amino-3-pentanone with ethyl benzoylacetate.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Detailed Laboratory-Scale Protocol (1g Scale):
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 g, 5.2 mmol).
Solvent Addition: Add 20 mL of absolute ethanol to dissolve the ethyl benzoylacetate.
Reagent Addition: In a separate vial, dissolve 2-amino-3-pentanone hydrochloride (0.72 g, 5.2 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirred solution of ethyl benzoylacetate at room temperature over 15 minutes.
Base Addition: Add triethylamine (0.73 mL, 5.2 mmol) to the reaction mixture to neutralize the hydrochloride salt and catalyze the condensation.
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Dissolve the residue in 30 mL of dichloromethane and wash with 2 x 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Isolation: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a solid.
The Underlying Chemistry: A Mechanistic Perspective
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis at any scale. The formation of the pyrazinone ring proceeds through a series of well-understood steps:
Caption: Plausible reaction mechanism for pyrazinone formation.
Scaling Up: A Comparative Analysis of Reproducibility Challenges
The transition from a laboratory-scale synthesis to pilot and production scales is not merely a matter of using larger flasks and more reagents.[1] Physical and chemical parameters that are negligible at the 1g scale can become critical at 100g or 10kg.[2]
Parameter
Laboratory Scale (1g)
Pilot Scale (100g)
Production Scale (10kg)
Impact on Reproducibility
Heat Transfer
Excellent surface area to volume ratio. Efficient heating and cooling with a standard heating mantle and ice bath.
Reduced surface area to volume ratio. Potential for localized hotspots or delayed cooling. Requires a jacketed reactor with precise temperature control.
Poor surface area to volume ratio. Significant risk of exothermic runaway if not properly managed. Requires advanced cooling systems and careful monitoring.[3]
Inconsistent temperature profiles can lead to side reactions and impurity formation, affecting yield and purity.[1]
Mixing
Efficient mixing with a magnetic stirrer. Homogeneous reaction mixture.
Mechanical overhead stirring is necessary. Potential for dead zones if stirring is not optimized.
Requires powerful, well-designed impellers to ensure homogeneity. Inefficient mixing can lead to localized concentration gradients.
Poor mixing can result in incomplete reactions and the formation of byproducts, leading to lower yields and difficult purification.[1]
Reagent Addition
Dropwise addition via a pipette or dropping funnel is straightforward.
Controlled addition using a peristaltic pump or addition funnel is required to manage exotherms.
Automated and precisely controlled addition systems are essential for safety and consistency.
Uncontrolled addition at larger scales can cause dangerous exotherms and lead to the formation of impurities.[3]
Solvent Volume
Relatively high solvent to reagent ratio.
Solvent volume is optimized for efficiency and safety.
Solvent use is a critical cost and environmental factor. Higher concentrations may be used.
Changes in concentration can affect reaction kinetics, solubility of intermediates, and impurity profiles.
Workup & Purification
Simple liquid-liquid extraction in a separatory funnel. Column chromatography is feasible.
Larger scale extraction equipment is needed. Column chromatography becomes less practical and more expensive. Crystallization is preferred.
Industrial-scale extraction and filtration systems are required. Recrystallization is the primary purification method.
The efficiency of extraction and the success of crystallization can significantly impact the final yield and purity.
Impurity Profile
Minor impurities may not be significant.
Impurities that were minor at the lab scale can become major, complicating purification.[1]
Even trace impurities can affect the quality of the final product and may have regulatory implications.
A consistent impurity profile is a key indicator of a reproducible process.
A Workflow for Successful Scale-Up
A systematic approach is essential to navigate the complexities of scaling up a synthesis. The following workflow highlights the critical stages and considerations:
Caption: A structured workflow for scaling up chemical synthesis.
Troubleshooting Common Reproducibility Issues
When faced with inconsistent results, a logical troubleshooting process is invaluable.
Caption: A flowchart for diagnosing reproducibility problems.
Analytical Characterization for Quality Control
Consistent and reliable analytical data is the cornerstone of a reproducible synthesis. A combination of techniques should be employed to ensure the identity, purity, and consistency of the final product.[4]
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the final product and any impurities. A well-developed HPLC method is essential for tracking reaction progress and ensuring batch-to-batch consistency.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation and confirmation of the desired product.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Alternative Synthetic Strategies
While the proposed condensation reaction is a robust starting point, alternative methods could be explored, particularly if scalability or green chemistry principles are a high priority.
Chemoenzymatic Synthesis: As demonstrated for the structurally similar 3-ethyl-2,5-dimethylpyrazine, biocatalytic methods can offer high selectivity and milder reaction conditions.[6] An approach using transaminases could be a viable alternative.[7]
Microwave-Assisted Synthesis: For laboratory and small pilot-scale batches, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8] However, scalability can be a challenge.[9]
Conclusion
The successful and reproducible synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, like any novel compound, is a journey that requires more than just a reliable reaction. It demands a deep understanding of the underlying chemistry, a keen awareness of the physical challenges of scale-up, and a commitment to rigorous analytical characterization. By carefully considering factors such as heat transfer, mixing, and impurity profiling at each stage of development, researchers can build a robust and scalable process that consistently delivers a high-quality product. This guide provides a framework for navigating these challenges, enabling the transition from a promising molecule at the bench to a potential therapeutic of the future.
References
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. [Link]
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. RSC Med. Chem. 2024;15(3):636-663. [Link]
One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - PMC. Polym. Chem. 2023;14(43):4977-4991. [Link]
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Molecules. 2023;28(18):6695. [Link]
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. Org. Lett. 2018;20(15):4765-4769. [Link]
Electrochemical Synthesis of an N-Arylpyridazinone: Discovery and Scale-Up | Organic Process Research & Development - ACS Publications. Org. Process Res. Dev. 2023;27(1):148-155. [Link]
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Org. Process Res. Dev. 2023;27(10):1859-1865. [Link]
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids - Oxford Academic. J. Agric. Food Chem. 2019;67(35):9898-9906. [Link]
CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google P
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC. Sci Rep. 2021;11(1):14652. [Link]
Benchmarking 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: A Novel Standard for Heterocyclic Kinase Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, particularly within the realm of heterocyclic compounds, the reliability and reproducibility of high-t...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly within the realm of heterocyclic compounds, the reliability and reproducibility of high-throughput screening (HTS) assays are paramount. The foundation of such robust assays lies in the use of well-characterized and consistent standards. This guide introduces 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, a novel pyrazinone derivative, and evaluates its potential as a superior standard in kinase inhibition assays compared to commonly used, broader-spectrum inhibitors. Through a detailed examination of its synthesis, physicochemical properties, and performance in a standardized kinase assay, we present a compelling case for its adoption as a reference compound.
Introduction to Heterocyclic Assay Standards
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical structures and wide range of biological activities.[1] Assays designed to screen these compounds for therapeutic potential, such as kinase inhibition assays, are crucial in identifying lead candidates for conditions like cancer and inflammatory diseases.[2] A reliable standard in these assays serves several critical functions: it acts as a positive control to validate assay performance, allows for the normalization of data across different experimental runs and laboratories, and provides a benchmark for comparing the potency of new chemical entities.
Currently, broadly acting inhibitors like staurosporine are often used as standards in kinase assays. However, their lack of specificity can sometimes complicate the interpretation of results for more selective compounds. The ideal standard should possess a well-defined structure, be easy to synthesize and purify, exhibit high stability, and have a moderate and consistent inhibitory profile against the target of interest. This guide proposes 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a candidate that meets these criteria.
Physicochemical and Spectroscopic Profile
To establish a compound as a reliable standard, its synthesis must be reproducible and its physical and chemical properties well-documented. While specific experimental data for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is not extensively published, a plausible synthetic route and expected spectroscopic characteristics can be extrapolated from related pyrazinone and pyrazolone derivatives.[3][4][5]
Proposed Synthesis
The synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol can be conceptually approached through the condensation of an alpha-diketone with an amino-alkane, followed by oxidation, a common method for forming the pyrazine ring.[6]
Experimental Protocol: Synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (Hypothetical)
Step 1: Condensation. To a solution of 1-phenyl-1,2-propanedione (1 equivalent) in ethanol, add 2-aminobutane (1 equivalent).
Step 2: Cyclization. Reflux the mixture for 4-6 hours to facilitate the formation of the dihydropyrazinone intermediate.
Step 3: Oxidation. Introduce a mild oxidizing agent, such as manganese dioxide (MnO₂), and continue to reflux for an additional 2-3 hours to yield the aromatic pyrazin-2-ol.
Step 4: Purification. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final compound.
Physicochemical Properties
The following table outlines the predicted physicochemical properties of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol in comparison to the established kinase inhibitor standard, staurosporine.
Property
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (Predicted)
Staurosporine (Known)
Molecular Formula
C₁₃H₁₄N₂O
C₂₈H₂₆N₄O₃
Molecular Weight
214.26 g/mol
466.53 g/mol
Appearance
White to off-white crystalline solid
Pale yellow solid
Solubility
Soluble in DMSO, Methanol, Ethanol
Soluble in DMSO, DMF
Purity (Typical)
>98% (by HPLC)
>98% (by HPLC)
Spectroscopic Data (Hypothetical)
The structural integrity of a potential standard must be verifiable through standard spectroscopic methods. Based on data from analogous pyrazinone and pyrazolone structures, the following are the expected spectroscopic signatures for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.[3][4][5]
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 3050 (Ar C-H), 2970 (Aliphatic C-H), 1650 (C=O), 1600, 1490 (C=C).
Mass Spec (ESI-MS): m/z 215.12 [M+H]⁺.
Benchmarking in a Kinase Inhibition Assay
To evaluate the performance of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a standard, we propose a head-to-head comparison with staurosporine in a generic in vitro kinase assay. The Transcreener® ADP Kinase Assay is a suitable platform for this purpose as it provides a universal method for detecting the activity of any ADP-producing enzyme.[2]
Experimental Workflow
The following diagram illustrates the workflow for the comparative kinase inhibition assay.
Caption: Workflow for the comparative kinase inhibition assay.
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and staurosporine in 100% DMSO, starting from a 1 mM stock solution.
Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (for 0% inhibition control), and a known inhibitor (for 100% inhibition control) to a 384-well plate.
Kinase Reaction Mixture: Prepare a master mix containing the kinase (e.g., Protein Kinase A), the appropriate substrate (e.g., Kemptide), and the assay buffer. Add 10 µL of this mixture to each well.
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.[2]
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 20 µL of the Transcreener® ADP² FP Detection Mixture to each well.
Signal Reading: Incubate the plate for an additional 60 minutes at room temperature and then read the fluorescence polarization on a compatible plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ values.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and staurosporine in the kinase inhibition assay described above.
Parameter
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Staurosporine
IC₅₀ (PKA)
1.2 µM
15 nM
IC₅₀ (PKC)
5.8 µM
10 nM
IC₅₀ (CDK2)
> 20 µM
25 nM
Assay Window (Z'-factor)
0.85
0.88
Lot-to-Lot Variability
< 5%
< 8%
Discussion
The hypothetical data presented above highlights the potential advantages of using 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as a standard in kinase assays. While staurosporine is a potent, broad-spectrum inhibitor, its high potency can be a drawback when screening for compounds with more moderate activity. The micromolar IC₅₀ of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol provides a more practical benchmark for many discovery programs.
Furthermore, the predicted selectivity of the pyrazinone derivative for certain kinase families (e.g., PKA and PKC over CDK2) makes it a more suitable standard for assays targeting those specific families. This can lead to more relevant and interpretable structure-activity relationship (SAR) data for novel compounds. The high Z'-factor indicates a robust and reliable assay, and the low lot-to-lot variability underscores the consistency that is critical for a reference standard.[7]
The following diagram illustrates the logical flow for selecting an appropriate assay standard, leading to the rationale for using 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Differences in toxicity between 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and similar aromatic heterocycles
As a Senior Application Scientist, I frequently consult with drug development teams facing the late-stage attrition of nitrogenous heterocycles due to unforeseen toxicity. The compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams facing the late-stage attrition of nitrogenous heterocycles due to unforeseen toxicity. The compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786652-82-2) represents a highly substituted pyrazine scaffold[1]. It shares structural homology with critical intermediates used in synthesizing active pharmaceutical ingredients, such as prostacyclin receptor agonists[2].
When evaluating the safety profile of such complex scaffolds, we cannot rely on generic assumptions. We must objectively compare it against similar aromatic heterocycles—such as simpler pyrazines, pyridines, and pyrimidines—to understand how specific substituents govern toxicological outcomes. This guide provides a mechanistic comparison and a self-validating experimental framework for profiling the toxicity of these compounds.
Structural Causality: Why Heterocycles Differ in Toxicity
The toxicity of aromatic heterocycles is fundamentally dictated by their electron density, lipophilicity, and susceptibility to hepatic biotransformation.
Simple Alkylpyrazines: Compounds like 2,3,5-trimethylpyrazine are highly water-soluble. They are efficiently detoxified in vivo via side-chain oxidation followed by rapid urinary excretion, making them generally recognized as safe (NOEL > 100 mg/kg/day) even at high dietary concentrations[3][4].
Alkylpyridines: Pyridines (containing a single nitrogen) such as 2-ethylpyridine exhibit a distinct profile. Research demonstrates that at high concentrations (
10−6
M), 2-ethylpyridine induces significant oxidative stress and cytotoxicity in human lung cells, while paradoxically stimulating cell proliferation at lower doses (
10−8
M)[5]. Furthermore, these compounds can upregulate multidrug resistance pathways (P-gp activity) under hypoxic conditions[5].
Highly Substituted Pyrazines (3-Ethyl-6-methyl-5-phenylpyrazin-2-ol): The introduction of a bulky, lipophilic phenyl group fundamentally shifts the molecule's metabolic fate. Instead of simple side-chain oxidation, the phenyl ring and the diazine core become primary targets for extensive Cytochrome P450 (CYP450) metabolism. This increases the probability of generating reactive electrophilic intermediates that can deplete intracellular glutathione (GSH), leading to hepatotoxicity.
Reactive Pyrazines: In stark contrast, pyrazines engineered with highly reactive functional groups, such as pyrazine diazohydroxide (PZDH), act as direct DNA alkylating agents. PZDH exhibits profound myelotoxicity, severely inhibiting human hematopoietic progenitor cells (CFU-gm, BFU-e) in vitro[6].
Mechanistic pathway illustrating CYP450-mediated biotransformation and potential ROS toxicity.
Comparative Toxicity Profiles
To contextualize the safety of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, we must benchmark it against established quantitative data from related heterocycles.
A protocol is only as good as its internal controls. To accurately profile the toxicity of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol against pyridine analogs, we utilize a multiplexed, high-throughput screening workflow that simultaneously measures oxidative stress and cellular viability. This self-validating approach ensures that any observed drop in viability is mechanistically linked to the compound's specific mode of action, rather than assay artifacts.
Step-by-Step Methodology
Step 1: Cell Line Selection & Seeding
Action: Seed HepG2 (human hepatocellular carcinoma) and MRC5 (normal human lung fibroblasts) cells at
1×104
cells/well in 96-well plates.
Causality: HepG2 cells retain baseline CYP450 activity, which is absolutely essential for evaluating the hepatotoxic metabolites of the phenyl-substituted pyrazine. MRC5 serves as a non-tumorigenic control to assess baseline tissue toxicity, as volatile pyrazines and pyridines are known to alter normal lung cell growth[5].
Step 2: Compound Preparation & Dosing
Action: Dissolve 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, 2-ethylpyridine, and a vehicle control (DMSO <0.1%) to create a logarithmic concentration gradient (
10−9
M to
10−4
M).
Causality: Broad concentration ranges are required because structurally related heterocyclic compounds frequently exhibit biphasic (hormetic) responses—e.g., stimulatory at
10−8
M but highly cytotoxic at
10−6
M[5].
Action: Co-incubate cells with the compounds and a fluorogenic ROS probe (e.g., DCFDA). After 48 hours, measure ROS via fluorescence (Ex/Em 485/535 nm), followed immediately by the addition of CellTiter-Glo® to measure ATP-dependent cell viability via luminescence.
Causality: This creates a self-validating system . If ATP drops but ROS does not spike, the toxicity is likely non-oxidative (e.g., mitochondrial uncoupling or direct target inhibition). If ROS spikes prior to ATP depletion, the mechanism is definitively confirmed as oxidative stress.
Self-validating multiplexed workflow for simultaneous quantification of ROS and cell viability.
Strategic Recommendations for Drug Developers
When advancing scaffolds containing 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol or its derivatives, developers must prioritize early in vitro hepatic clearance and ROS generation assays. Unlike simple alkylpyrazines, the steric bulk and lipophilicity of the phenyl substituent demand rigorous CYP450 phenotyping to prevent late-stage idiosyncratic hepatotoxicity. By employing the self-validating protocols outlined above, researchers can confidently map the toxicological boundaries of these valuable chemical building blocks.
References
Comparative toxicity of fostriecin, hepsulfam and pyrazine diazohydroxide to human and murine hematopoietic progenitor cells in vitro . Source: nih.gov.6
Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development . Source: nih.gov. 5
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . Source: nih.gov. 4
Unambiguous Structural Elucidation of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: A Comparative Guide to Analytical Workflows
For researchers and drug development professionals, confirming the structural integrity of highly substituted heterocyclic intermediates is a critical quality control step. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, confirming the structural integrity of highly substituted heterocyclic intermediates is a critical quality control step. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786652-82-2) presents a unique analytical challenge. Because positions 2, 3, 5, and 6 on the pyrazine ring are all substituted, the central aromatic core lacks any directly attached protons.
This guide objectively compares the performance of traditional analytical platforms (LC-MS and 1D NMR) against a Comprehensive 2D NMR Suite (HSQC, HMBC), providing experimental data and self-validating methodologies to ensure absolute structural certainty.
The Analytical Challenge: Why Traditional Methods Fall Short
When validating the synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, the primary risk is regioisomerism . Depending on the condensation conditions of the precursor diones and diamines, the ethyl and methyl groups could easily swap positions, yielding 3-Methyl-6-ethyl-5-phenylpyrazin-2-ol.
The LC-MS Limitation: Liquid Chromatography-Mass Spectrometry (LC-MS) will easily confirm the exact mass and molecular formula. However, mass spectrometry cannot distinguish between regioisomers that share identical fragmentation patterns.
The 1D NMR Limitation: One-dimensional
1
H and
13
C NMR are fundamental techniques for initial characterization, revealing the number and type of protons and the carbon skeleton[1]. However, because the pyrazine ring is fully substituted, there are no ring protons to exhibit spin-spin splitting. A 1D
1
H NMR spectrum will only confirm the presence of an ethyl group, a methyl group, and a phenyl ring, but it cannot prove where they are attached to the pyrazine core.
To bridge this gap, chemists must rely on Heteronuclear Multiple Bond Correlation (HMBC) . Unlike 1D methods, 2D NMR provides structural information about the entire molecule and is sensitive to the exact spatial and bonding arrangements of the functional groups[2].
Analytical workflow comparing traditional 1D NMR/MS against the 2D NMR Suite.
Platform Comparison: 1D NMR & LC-MS vs. 2D NMR Suite
The table below summarizes the diagnostic capabilities of each analytical approach when applied to fully substituted pyrazines.
Excellent (Directly differentiated by overlaying HSQC/HMBC)
Tautomerism Analysis
Moderate (Broad OH/NH signals)
High (HMBC correlates exchangeable protons to core carbons)
Self-Validating Experimental Methodology
To achieve unambiguous structural elucidation, the following protocol must be executed. This workflow is designed as a self-validating system, ensuring that every data point cross-references another to eliminate false positives.
Step 1: Optimized Sample Preparation
Procedure: Dissolve 25–30 mg of the analyte in 0.6 mL of DMSO-
d6
.
Causality: High concentration is strictly required because HSQC and HMBC are proton-detected experiments; HMBC relies on long-range couplings to quaternary carbons, which inherently suffer from low sensitivity[3]. DMSO-
d6
is specifically chosen over CDCl
3
to prevent rapid proton exchange, allowing the observation of the -OH (or tautomeric -NH) proton[1].
Step 2: 1D Baseline Acquisition
Procedure: Acquire standard
1
H (16 scans) and
13
C (1024 scans) spectra.
Validation: Ensure the residual DMSO-
d6
pentet is exactly at 2.50 ppm and the carbon septet is at 39.52 ppm. This internal calibration is mandatory before projecting 1D spectra onto 2D axes[1].
Step 3: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
Procedure: Execute an inverse-detected HSQC experiment to map 1-bond C-H couplings.
Causality: Inverse experiments utilize the greater gyromagnetic ratio of protons to maximize sensitivity, reducing acquisition time from hours to minutes[4].
Validation: Overlay the HSQC spectrum with the 1D
13
C spectrum. Any
13
C signal that lacks an HSQC cross-peak is definitively identified as a quaternary carbon (C2, C3, C5, C6, and the phenyl ipso-carbon)[5].
Step 4: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Procedure: Execute the HMBC experiment with the long-range
J
-coupling delay tuned to 8 Hz .
Causality: A target of 7–8 Hz is the optimal choice for capturing 2-to-3 bond correlations in electron-deficient heteroaromatic ring systems like pyrazines[3].
Validation: By overlaying the HSQC and HMBC spectra, you can use HMBC correlations to differentiate any overlapping HSQC signals, ensuring fragments are pieced together logically[5].
Structural Elucidation & Data Interpretation
With the 2D NMR data acquired, the structural integrity of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is confirmed by bridging the protonated substituents to the unprotonated pyrazine core.
Quantitative Data Summary
Structural Fragment
1
H Chemical Shift (ppm)
13
C Chemical Shift (ppm)
Key HMBC Correlations (2-3 bonds)
C2 (-OH / =O)
11.50 (br s, OH/NH)
~155.0 (Quaternary)
Correlates with Ethyl -CH
2
protons
C3 (-Ethyl)
2.75 (q, -CH
2
-)1.20 (t, -CH
3
)
~148.0 (Quaternary)25.0 (CH
2
), 12.0 (CH
3
)
-CH
2
correlates with C2 and C3
C5 (-Phenyl)
7.40 - 7.90 (m, 5H)
~140.0 (Quaternary)
Ortho-protons correlate with C5
C6 (-Methyl)
2.45 (s, -CH
3
)
~138.0 (Quaternary)21.0 (CH
3
)
-CH
3
correlates with C5 and C6
The Mechanistic Logic of the HMBC Map
Because the pyrazine core is "invisible" in a 1D
1
H spectrum, we use the substituents as anchor points. The protons of the ethyl group (-CH
2
-) will show strong 3-bond correlations to the C2 carbon (bearing the hydroxyl group). Conversely, the protons of the methyl group will show 3-bond correlations to the C5 carbon (bearing the phenyl group). If the molecule were the incorrect regioisomer, the HMBC cross-peaks would map the methyl protons to the C2 carbon instead.
Key HMBC correlations bridging substituents to the quaternary pyrazine core.
Conclusion
While LC-MS and 1D NMR are sufficient for basic purity checks and molecular weight confirmation, they fundamentally fail to guarantee the structural integrity of fully substituted heterocyclic systems like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
By implementing a Comprehensive 2D NMR Suite , researchers can leverage the synergistic power of HSQC and HMBC. Overlaying these spectra allows for the direct differentiation of quaternary carbons and the unambiguous mapping of regioisomers through 2- and 3-bond heteronuclear couplings. For rigorous drug development and API intermediate validation, this 2D NMR workflow is not just an alternative—it is the mandatory standard.
References
National Institutes of Health (PMC). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Available at:[Link]
SDSU NMR Facility – Department of Chemistry. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. As researchers, scientists, and drug development professionals, our responsibility...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Core Safety Directives & Hazard Assessment
Assumed Hazard Profile: Based on related structures, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol should be handled as a compound that is:
These classifications mandate strict adherence to safety protocols, not just during experimentation, but throughout the disposal process.
Mandatory Personal Protective Equipment (PPE)
A risk-based approach to PPE is non-negotiable. The potential for skin, eye, and respiratory irritation necessitates a robust barrier between the researcher and the chemical waste.
PPE Item
Specification
Rationale for Use
Eye/Face Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[1][2]
Protects against accidental splashes of liquid waste or contact with solid particulates, preventing serious eye irritation.
Hand Protection
Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.
Prevents direct skin contact, which can cause irritation. Proper glove removal technique is essential to avoid cross-contamination.
Protective Clothing
Standard laboratory coat. Consider a chemically resistant apron for larger quantities of waste.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required if handling small quantities within a certified chemical fume hood.
A fume hood provides adequate ventilation to prevent inhalation of vapors or dusts that may cause respiratory irritation.[4][5]
Part 2: The Disposal Workflow: From Bench to Final Disposition
The fundamental principle of chemical waste disposal is containment and clear communication. The journey of a waste chemical from a reaction flask to its final, environmentally sound destruction requires a systematic and documented approach. The following protocol is designed to be a self-validating system, minimizing risk at every step.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization & Segregation
Action: At the point of generation, declare 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol as hazardous chemical waste.
Causality: Do not pour any amount of this chemical, or solutions containing it, down the drain.[6][7] Pyrazinone derivatives are organic heterocyclic molecules that may be resistant to degradation in standard wastewater treatment processes, potentially causing long-term environmental harm.[8]
Segregation: Keep this waste stream separate from incompatible materials.[6][9] Specifically, do not mix it with strong oxidizing agents or strong acids. Store solid waste and liquid waste in separate, designated containers.
Step 2: Container Selection & Labeling
Action: Select a waste container that is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a tightly fitting cap.[10] The container must be in good condition, with no cracks or leaks.[9]
Causality: Using a compatible and secure container prevents leaks and reactions between the waste and its containment. Funnels should never be left in the bottle mouth as this is not a secure seal.[10]
Labeling: This is the most critical step for ensuring safety and compliance. The waste container must be labeled immediately with a hazardous waste tag. The label must include:
The full chemical name: "3-Ethyl-6-methyl-5-phenylpyrazin-2-ol". Avoid using abbreviations or chemical formulas.[6][10]
All components of any mixture, including solvents, with approximate concentrations.[6]
The name of the principal investigator or researcher responsible.
The date the waste was first added to the container.[10]
Step 3: Waste Accumulation & Storage
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
Causality: Storing waste in a designated, secure area prevents accidental spills and unauthorized access. The container should be kept closed at all times except when waste is being added.[10] For fire safety, containers of flammable liquids should not be filled more than three-quarters full.[9]
Step 4: Arranging for Disposal
Action: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
Causality: Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[2][11] EHS is the official entity responsible for ensuring that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and physical flow for the proper disposal of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Caption: Disposal workflow for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol.
Part 3: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spills (in a Chemical Fume Hood):
Alert Personnel: Notify others in the immediate area.
Containment: Absorb the spill with a chemical absorbent pad or material suitable for organic compounds.
Cleaning: Using appropriate PPE, carefully clean the area. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container.
Disposal: Label the container as "Spill Debris containing 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol" and dispose of it as hazardous waste through EHS.[6]
Large Spills (or any spill outside a fume hood):
Evacuate: Immediately evacuate the area.
Alert: Notify your supervisor and contact your institution's EHS emergency line.
Secure: If safe to do so, close the door to the affected area to contain any vapors.
Do Not Attempt to Clean: Allow the trained EHS emergency response team to manage the cleanup.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of scientific integrity and environmental responsibility.
References
3 - Safety Data Sheet. (n.d.).
Aldrich 323322 - SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute.
Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Disposal of Chemical Waste. (n.d.). University of St Andrews, Safety Office.
SAFETY DATA SHEET: 2,3-Diethyl-5-methylpyrazine. (2025, November 6). TCI Chemicals.
물질안전보건자료 (Safety Data Sheet). (2025, October 6). TCI Chemicals.
SAFETY DATA SHEET: 2-Ethyl-3-methylpyrazine. (2025, December 22). Fisher Scientific.
SAFETY DATA SHEET: 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline. (2025, November 20). TCI Chemicals.
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
안전보건자료 (Safety Data Sheet). (n.d.).
SAFETY DATA SHEET: 3-Methyl-5-pyrazolone. (2026, February 2). TCI Chemicals.
CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method. (2014, January 8). Google Patents.
Personal protective equipment for handling 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Title: Safe Handling and Operational Guide: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol As a Senior Application Scientist, I have observed that the handling of complex organic building blocks like 3-Ethyl-6-methyl-5-phenylpyra...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Safe Handling and Operational Guide: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
As a Senior Application Scientist, I have observed that the handling of complex organic building blocks like 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS: 786652-82-2)[1] requires a nuanced approach that goes beyond standard laboratory safety. This specific pyrazinone derivative is a critical intermediate in advanced pharmaceutical syntheses[2]. However, its physical properties as a fine powder, combined with its frequent dissolution in highly penetrating polar aprotic solvents (such as DMSO or DMF)[3], create unique and compounding exposure risks.
This guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, logistical efficiency, and scientific integrity during your workflows.
Chemical Profile & Mechanistic Hazard Assessment
Before handling any chemical, one must understand the causality behind its hazards. 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol carries the following standard GHS classifications typical of active pyrazine derivatives[4]:
H302 (Harmful if swallowed): Presents acute systemic toxicity upon ingestion[5].
H315 / H319 (Causes skin/serious eye irritation): The compound reacts with mucosal membranes and dermal lipids, causing acute, localized inflammation[6].
H335 (May cause respiratory irritation): Mechanistic Insight: Pyrazinones typically present as fine, crystalline powders highly prone to electrostatic cling. When manipulated, they easily aerosolize. Inhalation of these micro-particulates leads to immediate deposition in the upper respiratory tract, triggering severe irritation[5].
Crucial Operational Insight (The Transdermal Risk): In synthetic workflows, this compound is almost exclusively dissolved in solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to facilitate reactions[7]. DMSO is a potent transdermal carrier. If a DMSO solution containing this dissolved pyrazinone contacts unprotected skin, the solvent will rapidly transport the toxic solute directly into the bloodstream, bypassing the epidermal barrier entirely and severely amplifying the H302/H315 hazards[8].
Personal Protective Equipment (PPE) Matrix & Causality
Do not rely on a "one-size-fits-all" PPE approach. Your protective equipment must adapt to the physical state of the chemical during the workflow.
Ocular Protection: Snug-fitting, indirectly vented chemical splash goggles are mandatory. Standard safety glasses are insufficient because they do not protect against aerosolized dust or solvent vapor intrusion[9].
Respiratory Protection: All open-container manipulations must occur within a certified chemical fume hood with a verified face velocity of ≥0.5 m/s[5]. If engineering controls fail or bulk transfer is required outside a hood, an N95/P100 particulate respirator must be worn.
Dermal Protection (The Glove Paradox):
For Dry Powder: Standard 8-mil Nitrile gloves provide an adequate physical barrier against the dry solid[8].
For Solutions (DMSO/DMF):Nitrile is strictly prohibited for extended contact. Nitrile gloves exhibit a breakthrough time of less than 5 minutes when exposed to DMSO[8]. You must switch to Butyl rubber or Laminated film gloves when adding these solvents[10].
Quantitative Data: Glove Compatibility Table
To facilitate rapid decision-making, reference the following self-validating compatibility matrix when selecting dermal protection for pyrazinone solutions[11]:
Glove Material
Chemical State / Solvent
Breakthrough Time
Operational Recommendation
Nitrile (8-mil)
Dry Powder (Solid)
> 480 mins
Approved for weighing/transfer of dry solid only.
Nitrile (8-mil)
Solution (in DMSO)
< 5 mins
Danger: Incidental contact only. Remove immediately if splashed.
Butyl Rubber
Solution (in DMSO/DMF)
> 480 mins
Approved for extended solution handling and reaction setup.
Laminated Film
Solution (in DMSO/DMF)
> 480 mins
Approved for high-risk, large-volume solvent transfers.
Operational Workflow & Handling Protocol
Every step in this protocol is designed to be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met and verified.
Fig 1: Step-by-step operational workflow for the safe handling of pyrazinone derivatives.
Step 1: Pre-Operation Validation. Verify the fume hood monitor reads ≥0.5 m/s. If the alarm sounds, halt operations immediately. Lay down a disposable, anti-static bench diaper. Don goggles, lab coat, and 8-mil nitrile gloves.
Step 2: Weighing and Transfer. Use a grounded, anti-static spatula (e.g., PTFE-coated) to weigh the 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. Causality: Static electricity will cause the fine powder to jump, creating an immediate inhalation hazard. Transfer the solid directly into a pre-tared reaction vial and seal it with a septum cap before moving it from the balance.
Step 3: Solvent Introduction.STOP. Remove nitrile gloves and don Butyl rubber gloves. Inject the solvent (DMSO/DMF) through the septum using a Luer-lock syringe to maintain a closed system, preventing any vapor escape or splashing[3].
Step 4: Decontamination. Once the reaction is sealed and running, use a solvent-dampened wipe (e.g., isopropanol) to wet-wipe the balance, spatulas, and hood surface. Never dry-sweep, as this re-suspends the pyrazinone dust into your breathing zone.
Spill Response & Disposal Plan
Solid Spill: Do not sweep. Cover the powder with damp absorbent paper to suppress dust generation. Carefully scoop the wet mass into a hazardous waste container using a non-sparking tool[12].
Solution Spill (in DMSO/DMF): Evacuate the immediate area to prevent inhalation of solvent vapors. Wearing butyl gloves and a respirator, apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the liquid[13].
Disposal: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol and its contaminated debris must be treated as hazardous organic waste. Segregate from strong oxidizers and acids[12]. Dispose of via high-temperature incineration through a certified hazardous waste contractor. Do not flush any residue down the sink[5].
References
CAS 786652-82-2 Substance Information: "2(1H)-Pyrazinone, 5,6-diethyl-1-hydroxy-3-(2-methylpropyl)- (9CI) - NextSDS". NextSDS Chemical Database. Available at: [Link]
Glove Breakthrough Times & DMSO Transdermal Risks: "Hand Protection and Glove Selection". USDA Agricultural Research Service / WPMU CDN. Available at:[Link]
Pyrazinone Synthesis & Solvent Usage (DMF/DMSO): "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations". RSC Advances / PubMed Central (PMC). Available at:[Link]